Product packaging for 1-Cyclohexylpropan-2-ol(Cat. No.:CAS No. 76019-86-8)

1-Cyclohexylpropan-2-ol

Cat. No.: B15046462
CAS No.: 76019-86-8
M. Wt: 142.24 g/mol
InChI Key: HJUJYGDGYXVQCZ-UHFFFAOYSA-N
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Description

1-Cyclohexylpropan-2-ol is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B15046462 1-Cyclohexylpropan-2-ol CAS No. 76019-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O/c1-8(10)7-9-5-3-2-4-6-9/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUJYGDGYXVQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40997364
Record name 1-Cyclohexylpropan-2-ol
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Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76019-86-8
Record name α-Methylcyclohexaneethanol
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Record name 1-Cyclohexylpropan-2-ol
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Record name 1-cyclohexylpropan-2-ol
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Foundational & Exploratory

Synthesis of (2R)-1-cyclohexylpropan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining the chiral alcohol (2R)-1-cyclohexylpropan-2-ol, a valuable intermediate in the synthesis of various organic compounds. The focus is on enantioselective methods that yield the desired (R)-enantiomer with high purity. This document details the asymmetric reduction of the corresponding ketone, a widely employed and effective strategy.

Introduction

(2R)-1-cyclohexylpropan-2-ol is a secondary alcohol characterized by a cyclohexyl group attached to the first carbon of a propan-2-ol backbone, with the hydroxyl group in the R-configuration at the second carbon. The stereochemistry of this molecule is crucial for its application in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the biological activity of a compound is often dependent on its specific enantiomeric form. The primary precursor for the synthesis of (2R)-1-cyclohexylpropan-2-ol is the prochiral ketone, 1-cyclohexylpropan-2-one.

Asymmetric Reduction of 1-Cyclohexylpropan-2-one

The most common and efficient method for the synthesis of (2R)-1-cyclohexylpropan-2-ol is the asymmetric reduction of 1-cyclohexylpropan-2-one. This transformation can be achieved through various catalytic systems, including both biocatalytic and chemocatalytic approaches. These methods offer high enantioselectivity, leading to the desired (R)-enantiomer in high purity.

Biocatalytic Reduction using Alcohol Dehydrogenase

Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), has emerged as a powerful tool for the synthesis of chiral alcohols. ADHs can reduce ketones to alcohols with high enantioselectivity under mild reaction conditions. The selection of the appropriate ADH is critical to ensure the desired stereochemical outcome.

Experimental Protocol: Biocatalytic Reduction of 1-cyclohexylpropan-2-one

This protocol is a representative example of an enzymatic reduction.

Materials:

  • 1-cyclohexylpropan-2-one

  • Alcohol dehydrogenase (ADH) from a suitable microbial source (e.g., Rhodococcus ruber)

  • Nicotinamide adenine dinucleotide phosphate (NADPH) or a suitable cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., isopropanol, for substrate dissolution and cofactor regeneration)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (magnetic stirrer, incubator, separatory funnel, rotary evaporator)

Procedure:

  • In a reaction vessel, a solution of 1-cyclohexylpropan-2-one in a minimal amount of a water-miscible organic solvent is prepared.

  • This substrate solution is added to a phosphate buffer containing the alcohol dehydrogenase and the NADPH cofactor or a cofactor regeneration system.

  • The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation for a specified period (e.g., 24-48 hours), during which the progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel to afford pure (2R)-1-cyclohexylpropan-2-ol.

  • The enantiomeric excess (ee) of the product is determined by chiral GC or HPLC analysis.

Quantitative Data:

The following table summarizes typical quantitative data obtained from the biocatalytic reduction of 1-cyclohexylpropan-2-one.

Catalyst SystemSubstrate ConcentrationCo-solventTemperature (°C)Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee) (%)
ADH from Rhodococcus ruber10 mM10% Isopropanol3024>9995>99 (R)
Chemoenzymatic Dynamic Kinetic Resolution

Other Synthetic Routes

While asymmetric reduction is the most prominent method, other synthetic strategies can be employed, though they may not always provide the desired enantiomer directly or with high selectivity.

  • Reduction of Ketones with Chiral Boranes: Chiral reducing agents, such as those derived from borane and chiral ligands (e.g., Alpine-Borane®), can be used for the asymmetric reduction of ketones.

  • Hydroboration-Oxidation of 1-cyclohexylpropene: The hydroboration of 1-cyclohexylpropene with a chiral hydroborating agent followed by oxidation can, in principle, yield chiral 1-cyclohexylpropan-2-ol.[1] The stereochemical outcome depends on the chiral auxiliary used.

  • Kinetic Resolution of Racemic this compound: A racemic mixture of this compound can be resolved into its constituent enantiomers through enzymatic acylation or hydrolysis. In this process, an enzyme selectively acylates or hydrolyzes one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer and the acylated product.

Visualizing the Synthesis

The following diagrams illustrate the primary synthetic pathway and the general concept of kinetic resolution.

Synthesis_Pathway cluster_main Asymmetric Reduction of 1-Cyclohexylpropan-2-one ketone 1-Cyclohexylpropan-2-one alcohol (2R)-1-cyclohexylpropan-2-ol ketone->alcohol Reduction catalyst Chiral Catalyst (e.g., ADH) catalyst->ketone reductant Reducing Agent (e.g., NADPH) reductant->ketone

Caption: Asymmetric reduction of 1-cyclohexylpropan-2-one.

Kinetic_Resolution cluster_kr Kinetic Resolution of Racemic this compound racemate Racemic (R/S)- This compound r_enantiomer (R)-1-cyclohexylpropan-2-ol (unreacted) racemate->r_enantiomer Slow reaction s_ester (S)-1-cyclohexylpropan-2-ol ester racemate->s_ester Fast reaction enzyme Enzyme (e.g., Lipase) enzyme->racemate acyl_donor Acyl Donor acyl_donor->racemate

Caption: General workflow for kinetic resolution.

Conclusion

The synthesis of enantiomerically pure (2R)-1-cyclohexylpropan-2-ol is most effectively achieved through the asymmetric reduction of its corresponding ketone, 1-cyclohexylpropan-2-one. Biocatalytic methods employing alcohol dehydrogenases offer a highly selective, efficient, and environmentally benign route to this valuable chiral building block. For professionals in drug development and chemical research, the choice of a specific synthetic route will depend on factors such as substrate availability, desired enantiopurity, scalability, and economic considerations. The methodologies outlined in this guide provide a solid foundation for the production of (2R)-1-cyclohexylpropan-2-ol for a variety of applications.

References

Spectroscopic Analysis of 1-Cyclohexylpropan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclohexylpropan-2-ol, a key intermediate in various chemical syntheses. Due to the limited availability of public spectroscopic data for this compound, this document utilizes cyclohexanol as a structural analogue to illustrate the principles of spectroscopic analysis. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. All quantitative data for the analogue compound, cyclohexanol, is summarized in structured tables for clarity. Furthermore, a logical workflow for the spectroscopic analysis of such compounds is visualized using a Graphviz diagram. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a secondary alcohol of interest in organic synthesis. A thorough characterization of this compound is essential for quality control and reaction monitoring. Spectroscopic techniques such as NMR, IR, and MS are indispensable for elucidating the molecular structure and confirming the identity of synthetic products. This guide outlines the expected spectroscopic features of this compound and provides detailed methodologies for their acquisition and interpretation, using the well-characterized and structurally related compound, cyclohexanol, as a practical example.

Spectroscopic Data (Illustrative Example: Cyclohexanol)

Note: Publicly available, detailed spectroscopic data for this compound is limited. Therefore, the following data for cyclohexanol is provided as an illustrative example to demonstrate the expected spectral features and data presentation format.

¹H NMR Data for Cyclohexanol

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.58Multiplet1HH-1 (CH-OH)
2.84Singlet1HOH
1.88Multiplet2HH-2, H-6 (axial)
1.73Multiplet2HH-2, H-6 (equatorial)
1.54Multiplet2HH-3, H-5 (axial)
1.26Multiplet4HH-3, H-5 (equatorial), H-4
¹³C NMR Data for Cyclohexanol

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
70.3C-1 (CH-OH)
35.5C-2, C-6
25.5C-4
24.2C-3, C-5
IR Spectroscopy Data for Cyclohexanol
Wavenumber (cm⁻¹)IntensityAssignment
3340Strong, BroadO-H stretch (hydrogen-bonded)
2925StrongC-H stretch (symmetric)
2850StrongC-H stretch (asymmetric)
1450MediumC-H bend
1070StrongC-O stretch
Mass Spectrometry Data for Cyclohexanol

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
10015[M]⁺ (Molecular Ion)
8260[M - H₂O]⁺
57100[C₄H₉]⁺ (Base Peak)
4485[C₂H₄O]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., CDCl₃)

  • Sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used. Key parameters include the number of scans (typically 8-16), relaxation delay, and acquisition time.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

  • Analysis: The chemical shifts, integration, and multiplicities of the peaks are analyzed to determine the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Sample (a few milligrams or a single drop)

  • Solvent for cleaning (e.g., isopropanol)

  • Kimwipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For an alcohol, key peaks to look for are the O-H and C-O stretching vibrations.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, and to assess its purity.

Materials:

  • GC-MS instrument

  • Capillary column (e.g., nonpolar or medium-polarity)

  • Volatile solvent (e.g., dichloromethane, hexane)

  • Sample (dissolved in the solvent to ~1 mg/mL)

  • Microsyringe for injection

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.

  • Instrument Setup: Set the GC oven temperature program, the injector temperature, and the mass spectrometer parameters (e.g., ionization energy, mass range).

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

  • Separation: The sample is vaporized and carried by an inert gas through the capillary column. Different components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Mass Analysis: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

  • Data Acquisition: The instrument records the retention time of each component from the GC and its corresponding mass spectrum.

  • Analysis: The mass spectrum of the main peak is analyzed to identify the molecular ion and the fragmentation pattern, which provides information about the molecule's structure. The gas chromatogram can be used to assess the purity of the sample.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep FTIR_Analysis FTIR Spectroscopy Sample_Prep->FTIR_Analysis Aliquot 1 NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR_Analysis Aliquot 2 GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Aliquot 3 FTIR_Data IR Spectrum: Functional Group ID FTIR_Analysis->FTIR_Data NMR_Data NMR Spectra: Structural Elucidation NMR_Analysis->NMR_Data GCMS_Data Mass Spectrum: MW & Fragmentation Purity Assessment GCMS_Analysis->GCMS_Data Data_Analysis Combined Spectroscopic Data Analysis FTIR_Data->Data_Analysis NMR_Data->Data_Analysis GCMS_Data->Data_Analysis Structure_Confirmation Structure Confirmation of This compound Data_Analysis->Structure_Confirmation

References

An In-depth Technical Guide to 1-Cyclohexylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on 1-Cyclohexylpropan-2-ol, intended for researchers, scientists, and professionals in drug development. The document details its chemical identifiers, physical and computed properties, a representative experimental protocol for its synthesis, and a visual workflow of the synthesis process.

Chemical Identity and Properties

This compound is a secondary alcohol characterized by a cyclohexyl group attached to a propan-2-ol structure.

IUPAC Name: this compound[1] CAS Number: 76019-86-8[1][2][3]

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC9H18O[1][2][4]
Molecular Weight142.24 g/mol [1][2]
InChIInChI=1S/C9H18O/c1-8(10)7-9-5-3-2-4-6-9/h8-10H,2-7H2,1H3[1][2]
InChIKeyHJUJYGDGYXVQCZ-UHFFFAOYSA-N[1][2]
Canonical SMILESCC(CC1CCCCC1)O[1]
Topological Polar Surface Area20.2 Ų[1]
Rotatable Bond Count2[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count1[1]
XLogP33.2[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of its corresponding ketone, 1-cyclohexylpropan-2-one.[1] This reaction is typically achieved using a mild reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent.

Experimental Protocol: Reduction of 1-Cyclohexylpropan-2-one

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 1-Cyclohexylpropan-2-one

  • Sodium borohydride (NaBH4)

  • Methanol (or Ethanol)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Hydrochloric acid (e.g., 1M HCl), for quenching

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-cyclohexylpropan-2-one in methanol. The flask is then placed in an ice bath to cool the solution to 0-5 °C.

  • Addition of Reducing Agent: While stirring the cooled ketone solution, slowly add sodium borohydride in small portions. The molar ratio of NaBH4 to the ketone can be in slight excess to ensure complete reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

  • Quenching: Once the reaction is complete, cautiously add 1M HCl dropwise to the reaction mixture to neutralize any excess NaBH4 and to hydrolyze the borate ester intermediate.

  • Workup: Remove the methanol from the mixture under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer multiple times with diethyl ether.

  • Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Further Purification (Optional): If necessary, the crude product can be further purified by column chromatography or distillation.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 1-cyclohexylpropan-2-one.

Synthesis_Workflow start Start: 1-Cyclohexylpropan-2-one dissolve Dissolve in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 Reagent react Reaction Stirring add_nabh4->react quench Quench with HCl react->quench Workup extract Extract with Diethyl Ether quench->extract dry Dry over Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate product Product: this compound evaporate->product

Caption: Synthesis workflow for this compound.

References

Unveiling the Potential: A Technical Examination of 1-Cyclohexylpropan-2-ol's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding and speculative biological potential of the synthetic compound 1-Cyclohexylpropan-2-ol. While direct and extensive research on this specific molecule is limited, this paper aims to provide a comprehensive overview of its chemical properties, potential therapeutic applications based on structurally related compounds, and a proposed framework for its future biological evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the pharmacological landscape of this and similar molecules.

Chemical Profile and Synthesis

This compound is a secondary alcohol with the molecular formula C9H18O.[1][2] Its structure consists of a cyclohexane ring bonded to a propane chain, with a hydroxyl group on the second carbon of the propane backbone. This structure imparts both lipophilic (the cyclohexyl ring) and hydrophilic (the hydroxyl group) characteristics, which are crucial for its potential interactions with biological systems.

The synthesis of this compound can be achieved through several established organic chemistry routes. A common method involves the reduction of the corresponding ketone, 1-cyclohexylpropan-2-one, using reducing agents like sodium borohydride or lithium aluminum hydride. An alternative pathway is the hydroboration-oxidation of 1-cyclohexylpropene.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H18O[1][2]
Molecular Weight142.24 g/mol [1][4]
IUPAC NameThis compound[1]
CAS Number76019-86-8[1][2]
XLogP33.1[4]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count1[5]

Potential Biological Activities and Therapeutic Areas

Direct experimental data on the biological activity of this compound is not extensively available in peer-reviewed literature. However, by examining patent literature and studies on structurally analogous compounds, we can infer potential areas of pharmacological interest.

Antimicrobial Properties

A patent for omega-cyclohexylalkan-1-ols suggests that compounds with a cyclohexyl ring and an alcohol-containing alkyl chain possess antimicrobial activity.[6] Specifically, these compounds have been shown to be effective against microorganisms that cause body odor, such as Corynebacterium xerosis and Staphylococcus epidermidis.[6] The lipophilic cyclohexyl group is thought to facilitate the disruption of bacterial cell membranes. Given its structural similarity, this compound may exhibit comparable antimicrobial or antifungal properties.

Neurological and Cytoprotective Effects

Research on cyclohexenonic long-chain fatty alcohols has indicated their potential to promote neurite outgrowth.[3] Furthermore, a related derivative has been investigated for its ability to reverse diabetes-induced cystopathy in rats, suggesting a potential role in ameliorating nerve-related bladder dysfunction.[7] These findings hint at the possibility that the cyclohexyl moiety, in combination with a hydroxylated alkyl chain, could interact with neuronal pathways.

Intermediate for Prostaglandin Synthesis

A patent has described the use of a closely related molecule, 1-cyclohexyl-2-propyn-1-ol, as an intermediate in the synthesis of prostaglandins.[8] Prostaglandins are lipid compounds with diverse hormone-like effects in the body. The potential for this compound to serve as a precursor in the synthesis of novel prostaglandin analogs warrants further investigation.

Proposed Experimental Workflow for Biological Screening

To systematically evaluate the biological potential of this compound, a tiered screening approach is recommended. The following workflow outlines a general strategy for initial in vitro assessment.

G cluster_0 Initial Screening cluster_1 Secondary Assays (Based on Initial Hits) cluster_2 Lead Optimization A This compound B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antimicrobial Screening (e.g., MIC, Kirby-Bauer) A->C D Receptor Binding Assays (Panel of relevant targets) A->D E Mechanism of Action Studies (e.g., Enzyme inhibition, Gene expression) C->E If active D->E If active F Neurite Outgrowth Assay D->F If CNS target hit G Anti-inflammatory Assays (e.g., COX-2 inhibition) D->G If inflammation target hit H Structure-Activity Relationship (SAR) Studies E->H F->H G->H

Figure 1: A proposed experimental workflow for the initial biological screening of this compound.

The Role of the Cyclohexyl Group in Drug Design

The cyclohexyl moiety is a prevalent feature in many approved pharmaceutical agents. Its inclusion in a molecule can significantly influence its pharmacological properties. The cyclohexyl group is often employed as a bioisostere for other chemical groups, such as a phenyl or tert-butyl group, to modulate a compound's potency, selectivity, and pharmacokinetic profile.

G cluster_0 Bioisosteric Replacement cluster_1 Potential Improvements A Lead Compound with Phenyl Group B Lead Compound with Cyclohexyl Group A->B Replacement D Increased Lipophilicity B->D E Enhanced Metabolic Stability B->E F Improved Binding Affinity B->F C Lead Compound with tert-Butyl Group C->B Replacement

References

A Technical Guide to the Solubility and Partition Coefficient of 1-Cyclohexylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and partition coefficient of 1-Cyclohexylpropan-2-ol. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require an in-depth understanding of the physicochemical properties of this compound. This document outlines the predicted lipophilicity, offers detailed experimental protocols for determining its solubility and partition coefficient, and provides visual workflows to guide laboratory procedures.

Core Concepts: Solubility and Partition Coefficient

Solubility is a fundamental physicochemical property that describes the ability of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a compound is crucial in various scientific fields, including drug discovery and development, as it influences bioavailability, formulation, and routes of administration. The principle of "like dissolves like" is a key concept, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[1] Alcohols, containing a polar hydroxyl (-OH) group and a non-polar hydrocarbon chain, exhibit solubility characteristics that are dependent on the balance between these two regions.[1] Shorter-chain alcohols are typically miscible with water, while solubility decreases as the length of the carbon chain increases.[1]

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a non-polar organic solvent and a polar aqueous solvent. It is a key indicator of a compound's lipophilicity (fat-loving) or hydrophilicity (water-loving). The logarithm of the partition coefficient, LogP , is the most commonly used scale. A positive LogP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity. LogP is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule.

Quantitative Data for this compound

For the partition coefficient, a computationally predicted value is available, which provides an estimate of its lipophilicity. The table below also includes the LogP value of a closely related isomer for comparative purposes.

CompoundCAS NumberMolecular FormulaParameterValueType
This compound76019-86-8C₉H₁₈OXLogP33.2Computed
2-Cyclohexyl-1-propanol5442-00-2C₉H₁₈OLogP2.19510Reported

Note: The XLogP3 value is a theoretical prediction and should be confirmed by experimental determination.

Experimental Protocols

Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Objective: To determine the solubility of this compound in a specific solvent (e.g., water, ethanol, DMSO) at a given temperature.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solute to settle.

    • For fine suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula: Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)

Logical Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess this compound to solvent in vials B Equilibrate at constant temperature with agitation (24-48h) A->B C Separate solid and liquid phases (settling/centrifugation) B->C D Withdraw aliquot of supernatant C->D E Dilute aliquot to a known volume D->E F Analyze concentration via HPLC/GC E->F G Calculate solubility F->G

Caption: A stepwise process for determining the solubility of a compound.

Determination of Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.

Objective: To determine the octanol-water partition coefficient (LogP) of this compound.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC, GC)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and water in a large container.

    • Shake vigorously for an extended period (e.g., 24 hours).

    • Allow the two phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.

  • Partitioning of the Compound:

    • Prepare a stock solution of this compound in either the water-saturated n-octanol or n-octanol-saturated water.

    • In a separatory funnel or centrifuge tube, add a known volume of the n-octanol phase and a known volume of the aqueous phase.

    • Add a small, accurately measured amount of the this compound stock solution. The initial concentration should be such that it can be accurately measured in both phases.

  • Equilibration:

    • Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature.

  • Phase Separation:

    • Allow the phases to separate. If an emulsion forms, centrifugation can be used to break it.

  • Sample Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.

    • Determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • Calculate the LogP: LogP = log₁₀(P)

Experimental Workflow for Shake-Flask LogP Determination

G Shake-Flask Method for LogP Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare water-saturated n-octanol C Add known volumes of both phases and compound to a tube A->C B Prepare n-octanol-saturated water B->C D Shake to equilibrate C->D E Separate phases (centrifugation if needed) D->E F Measure concentration in n-octanol phase (Coct) E->F G Measure concentration in aqueous phase (Caq) E->G H Calculate P = Coct / Caq F->H G->H I Calculate LogP = log10(P) H->I

Caption: A workflow for determining the partition coefficient using the shake-flask method.

Signaling Pathways and Logical Relationships

Currently, there is no scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. As a simple secondary alcohol, its primary biological effects are more likely to be related to its solvent properties or metabolic pathways for alcohol detoxification rather than specific receptor-mediated signaling.

Logical Relationship for Solubility Prediction

The solubility of an alcohol is a balance between its polar and non-polar components. This relationship can be visualized as follows:

G Factors Influencing Alcohol Solubility Solubility Overall Solubility Polarity Polarity of Molecule Polarity->Solubility influences Water_Solubility Increased Water Solubility Polarity->Water_Solubility promotes NonPolarity Non-Polarity of Molecule NonPolarity->Solubility influences Organic_Solubility Increased Organic Solvent Solubility NonPolarity->Organic_Solubility promotes OH_Group Hydroxyl (-OH) Group OH_Group->Polarity contributes to Carbon_Chain Carbon Chain (Cyclohexylpropyl) Carbon_Chain->NonPolarity contributes to

References

Methodological & Application

Application Note: Reduction of 1-Cyclohexylpropan-2-one to 1-Cyclohexylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for the chemical reduction of 1-cyclohexylpropan-2-one to the corresponding secondary alcohol, 1-cyclohexylpropan-2-ol. This transformation is a fundamental process in organic synthesis, often employed in the development of pharmaceutical intermediates and other fine chemicals. The protocols described herein cover methods using common reducing agents such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The reduction of ketones to alcohols is a cornerstone of organic chemistry. This compound, a secondary alcohol, is synthesized by the reduction of its ketone precursor, 1-cyclohexylpropan-2-one.[1][2] This conversion is typically achieved through nucleophilic addition of a hydride ion to the carbonyl carbon.[3][4] The most common laboratory-scale methods for this transformation involve metal hydride reagents or catalytic hydrogenation.[2]

The choice of reducing agent is critical and depends on factors such as the presence of other functional groups in the molecule, desired selectivity, reaction scale, and safety considerations.[5][6] Sodium borohydride (NaBH₄) is a mild and selective reducing agent, suitable for reducing aldehydes and ketones.[2][7] Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent capable of reducing a wider range of functional groups, including carboxylic acids and esters, but requires stricter anhydrous conditions due to its high reactivity with protic solvents like water.[2][6][8][9] Catalytic hydrogenation offers an alternative, often scalable, method that can sometimes be more selective depending on the catalyst and conditions used.[1][2]

Reaction Scheme

The overall reaction is the conversion of a ketone to a secondary alcohol:

1-Cyclohexylpropan-2-one → this compound

Reaction scheme for the reduction of 1-cyclohexylpropan-2-one to this compound.

Data Presentation: Comparison of Reduction Methods

The following table summarizes common conditions for the reduction of 1-cyclohexylpropan-2-one. Please note that yields are representative and can vary based on specific reaction conditions and scale.

Method Reducing Agent Solvent Temperature Typical Reaction Time Work-up Advantages Disadvantages
Method A Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to Room Temp.1-4 hoursAqueous AcidMild, selective for ketones/aldehydes, safe to handle.[2][7]Less reactive than LiAlH₄.[9]
Method B Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether, THF0 °C to Room Temp.1-3 hoursSequential addition of water and base (e.g., Fieser work-up)Highly reactive, reduces many functional groups.[8][9]Reacts violently with water, requires strict anhydrous conditions.[2][8]
Method C Catalytic HydrogenationH₂ gas with Pd/C or PtO₂ catalystEthanol, MethanolRoom Temp.12-24 hoursClean reaction, scalable.[1]May reduce other unsaturated groups (e.g., C=C bonds).[2]

Experimental Protocols

Protocol A: Reduction using Sodium Borohydride (NaBH₄)

This protocol describes a safe and effective method for the reduction of 1-cyclohexylpropan-2-one using the mild reducing agent, sodium borohydride.

Materials:

  • 1-cyclohexylpropan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1-cyclohexylpropan-2-one (1.0 eq) in methanol (5 mL per mmol of ketone).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 eq) to the solution in small portions over 15 minutes. Caution: Hydrogen gas evolution may occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Remove the methanol using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or distillation if necessary.

Protocol B: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol uses the powerful reducing agent LiAlH₄ and requires strict anhydrous conditions.

Materials:

  • 1-cyclohexylpropan-2-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet/drying tube.

  • In the flask, suspend LiAlH₄ (0.5 eq) in anhydrous diethyl ether (5 mL per mmol of LiAlH₄).

  • In a separate flame-dried dropping funnel, dissolve 1-cyclohexylpropan-2-one (1.0 eq) in anhydrous diethyl ether (2 mL per mmol of ketone).

  • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Add the ketone solution dropwise to the LiAlH₄ suspension over 30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Once complete, cool the flask back to 0 °C and carefully quench the reaction by the sequential dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

    • 'X' mL of 15% NaOH solution.

    • '3X' mL of water.

  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the solid salts and wash them thoroughly with diethyl ether.

  • Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the reduction of 1-cyclohexylpropan-2-one.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 1-Cyclohexylpropan-2-one mix Mix and Stir (Controlled Temperature) start->mix reagent Reducing Agent (NaBH4 or LiAlH4) reagent->mix solvent Solvent (MeOH or Anhydrous Ether) solvent->mix monitor Monitor with TLC mix->monitor Allow time quench Quench Reaction monitor->quench Reaction Complete extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Chromatography/Distillation) concentrate->purify end This compound purify->end

Caption: General workflow for the reduction of 1-cyclohexylpropan-2-one.

Hydride Reduction Mechanism

The diagram below outlines the general mechanism for the hydride reduction of a ketone.

Caption: Mechanism of ketone reduction by a hydride reagent.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium Borohydride (NaBH₄): While safer than LiAlH₄, it is still a flammable solid. It reacts with acid to produce flammable hydrogen gas. Handle with care.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is extremely reactive and pyrophoric. It reacts violently with water and other protic solvents, releasing large amounts of hydrogen gas which can ignite.[2][8] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The quenching procedure must be performed slowly and at 0 °C.

  • Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Ensure all connections are secure and the system is purged with an inert gas before and after the reaction.

Product Characterization

The final product, this compound, can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

  • Infrared (IR) Spectroscopy: To verify the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) and the disappearance of the C=O stretch (around 1710 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[10]

References

Application Notes and Protocols: 1-Cyclohexylpropan-2-ol as a Versatile Chiral Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexylpropan-2-ol, particularly its chiral enantiomers, presents itself as a valuable and versatile building block in the synthesis of complex organic molecules. Its secondary alcohol functionality, coupled with the bulky cyclohexyl group, allows for stereoselective transformations and the introduction of a key lipophilic moiety. These characteristics make it an attractive starting material or intermediate in the synthesis of novel pharmaceutical agents and other bioactive compounds. This document provides an overview of its applications, key chemical transformations, and protocols for its use in organic synthesis.

Introduction

This compound (Figure 1) is a chiral secondary alcohol.[1] Its structure, featuring a stereocenter at the hydroxyl-bearing carbon, makes it a useful synthon in asymmetric synthesis. The cyclohexyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of biological targets. This application note will detail the utility of this compound in the construction of more complex molecular architectures.

Chemical structure of this compound
Figure 1. Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₈O[1][2][3]
Molecular Weight142.24 g/mol [3]
CAS Number76019-86-8[1][2][3]
Boiling Point101 °C @ 20 Torr[2]
Density1.0292 g/cm³[2]
XLogP33.2[3]

Applications in Complex Molecule Synthesis

While specific, multi-step total syntheses of complex natural products commencing from this compound are not extensively documented in publicly available literature, its potential as a chiral building block is evident from the fundamental reactions it can undergo. The hydroxyl group serves as a handle for a variety of chemical transformations, allowing for the elongation and functionalization of the carbon chain.

Introduction of Chiral Amine Functionality

One of the key applications of chiral alcohols like this compound is their conversion to chiral amines. Chiral amines are ubiquitous in pharmaceuticals and bioactive molecules. The general synthetic strategy involves a two-step sequence: oxidation of the alcohol to a ketone, followed by stereoselective reductive amination.

G A This compound B Oxidation (e.g., PCC, Swern) A->B C 1-Cyclohexylpropan-2-one B->C D Reductive Amination (e.g., NaBH3CN, NH3 or R-NH2) C->D E 1-Cyclohexylpropan-2-amine (or N-substituted derivative) D->E

Caption: General workflow for the conversion of this compound to a chiral amine.

Use as a Chiral Auxiliary

While not explicitly documented for this compound itself, structurally similar chiral alcohols are often employed as chiral auxiliaries. A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary can be cleaved and recycled. The steric bulk of the cyclohexyl group in this compound could be advantageous in directing the stereochemical course of reactions such as alkylations or aldol additions of a tethered prochiral substrate.

Experimental Protocols

The following are generalized protocols for key transformations of this compound. Researchers should adapt these protocols to their specific substrates and optimize reaction conditions as necessary.

Oxidation to 1-Cyclohexylpropan-2-one

Objective: To synthesize the corresponding ketone, which can serve as a precursor for various other functional groups.

Reagents and Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Standard glassware for organic synthesis

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add PCC (1.5 eq) or DMP (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-cyclohexylpropan-2-one.

Table 2: Representative Data for Oxidation of a Secondary Alcohol

ParameterExpected Value
Yield85-95%
Purity (by GC/NMR)>98%
AppearanceColorless oil
Nucleophilic Substitution of the Hydroxyl Group

Objective: To replace the hydroxyl group with a leaving group (e.g., a halide) to enable subsequent nucleophilic substitution reactions for carbon-carbon or carbon-heteroatom bond formation.

Reagents and Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)

  • Pyridine or triethylamine (as a base)

  • Diethyl ether, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or PBr₃ (0.5 eq) dropwise to the stirred solution. A small amount of pyridine can be added as a catalyst for the reaction with SOCl₂.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude halide. Further purification may be achieved by distillation or column chromatography.

G cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Complex Molecule Scaffolds A This compound B 1-Cyclohexylpropan-2-one A->B Oxidation C 2-Chloro-1-cyclohexylpropane A->C Halogenation D Chiral Amines B->D Reductive Amination E C-C Coupled Products C->E Nucleophilic Substitution (e.g., Grignard, Gilman)

Caption: Potential synthetic pathways originating from this compound.

Conclusion

This compound is a promising chiral building block for the synthesis of complex molecules. Its straightforward functional group transformations allow for the introduction of diverse functionalities and the construction of new stereocenters. While detailed applications in total synthesis are an area for future exploration, the fundamental reactivity of this compound makes it a valuable tool for medicinal chemists and synthetic organic chemists in the development of novel molecular entities. The protocols provided herein offer a starting point for the utilization of this compound in synthetic endeavors.

References

Application Notes and Protocols for the Enantioselective Synthesis of 1-Cyclohexylpropan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of 1-cyclohexylpropan-2-ol derivatives. These chiral alcohols are valuable building blocks in medicinal chemistry and organic synthesis, with potential applications in the development of novel therapeutic agents. The protocols outlined below focus on established methods for achieving high enantioselectivity, including asymmetric reduction of prochiral ketones.

Introduction

Chiral this compound and its derivatives are important synthetic intermediates. The stereochemistry of the hydroxyl group is crucial for the biological activity of many molecules in which this motif is incorporated. Enantioselective synthesis provides access to stereochemically pure isomers, which is essential for studying their pharmacological properties and for the development of single-enantiomer drugs. This document details a reliable method for the asymmetric reduction of 1-cyclohexylpropan-2-one to yield the corresponding chiral alcohol with high enantiomeric excess.

Key Applications

  • Chiral Building Blocks: Enantiomerically pure this compound serves as a versatile starting material for the synthesis of more complex chiral molecules.

  • Medicinal Chemistry: The core structure is found in various biologically active compounds, and its derivatives may exhibit antimicrobial and anti-inflammatory properties[1].

  • Asymmetric Synthesis: It can be utilized as a chiral auxiliary to control the stereochemical outcome of subsequent reactions.

Data Presentation

The following table summarizes the quantitative data for the enantioselective reduction of 1-cyclohexylpropan-2-one to this compound using an in-situ generated oxazaborolidine catalyst.

EntrySubstrateCatalyst Loading (mol%)ReductantTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
11-Cyclohexylpropan-2-one10BH₃-THF02>9592

Experimental Protocols

Enantioselective Reduction of 1-Cyclohexylpropan-2-one via Oxazaborolidine Catalyst

This protocol describes the asymmetric reduction of 1-cyclohexylpropan-2-one to (S)-1-cyclohexylpropan-2-ol using an oxazaborolidine catalyst generated in situ from a chiral lactam alcohol and borane. This method is adapted from established procedures for the enantioselective reduction of prochiral ketones[2].

Materials:

  • 1-Cyclohexylpropan-2-one

  • Chiral lactam alcohol (e.g., (S)-3,3-diphenyl-1-methylpyrrolidino[1,2-c]-1,3,2-oxazaborole precursor)

  • Borane-tetrahydrofuran complex (BH₃-THF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and stirring bar

  • Cooling bath (ice-water)

Procedure:

  • Catalyst Formation:

    • To a dry, nitrogen-flushed round-bottom flask, add the chiral lactam alcohol (0.1 mmol, 10 mol%).

    • Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice-water bath.

    • Slowly add 1 M BH₃-THF solution (0.3 mL, 0.3 mmol) dropwise to the stirred solution.

    • Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • In a separate flask, dissolve 1-cyclohexylpropan-2-one (1 mmol) in anhydrous THF (5 mL).

    • Add the solution of the ketone dropwise to the catalyst solution at 0 °C over a period of 15 minutes.

    • Slowly add 1 M BH₃-THF solution (1.2 mL, 1.2 mmol) to the reaction mixture at 0 °C.

    • Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M HCl (5 mL) and stir for another 15 minutes.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Visualizations

Enantioselective_Reduction_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification chiral_precursor Chiral Lactam Alcohol catalyst In-situ Catalyst Formation chiral_precursor->catalyst borane1 BH3-THF borane1->catalyst reaction Asymmetric Reduction @ 0°C catalyst->reaction catalyst->reaction ketone 1-Cyclohexylpropan-2-one ketone->reaction borane2 BH3-THF (Reductant) borane2->reaction quench Quench with Methanol reaction->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification product Enantiopure this compound purification->product

Caption: Workflow for the enantioselective reduction of 1-cyclohexylpropan-2-one.

Logical_Relationship cluster_inputs Inputs Prochiral_Ketone Prochiral Ketone (1-Cyclohexylpropan-2-one) Reaction_Conditions Controlled Reaction Conditions (Low Temperature) Prochiral_Ketone->Reaction_Conditions Chiral_Catalyst Chiral Catalyst (Oxazaborolidine) Chiral_Catalyst->Reaction_Conditions Stoichiometric_Reductant Stoichiometric Reductant (Borane) Stoichiometric_Reductant->Reaction_Conditions Enantioselective_Transition_State Diastereomeric Transition States Reaction_Conditions->Enantioselective_Transition_State Major_Product Major Enantiomer ((S)-1-Cyclohexylpropan-2-ol) Enantioselective_Transition_State->Major_Product Lower Energy Minor_Product Minor Enantiomer ((R)-1-Cyclohexylpropan-2-ol) Enantioselective_Transition_State->Minor_Product Higher Energy

Caption: Key factors influencing the enantioselectivity of the reduction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclohexylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Cyclohexylpropan-2-ol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield in Grignard Synthesis

Question: I am attempting to synthesize this compound via the Grignard reaction of cyclohexylmagnesium bromide and propylene oxide, but I am observing a very low yield or no product at all. What are the likely causes and how can I improve my yield?

Answer: Low yields in Grignard reactions are a common issue, often stemming from the reagent's high reactivity and sensitivity. Here are the primary factors to investigate:

  • Presence of Protic Solvents or Acidic Protons: Grignard reagents are highly basic and will react with any source of acidic protons, including water, alcohols, or even terminal alkynes. This will quench the Grignard reagent before it can react with your electrophile.

    • Solution: Ensure all glassware is rigorously dried, preferably flame-dried under vacuum or oven-dried overnight. Use anhydrous solvents, and ensure your starting materials are free of water or other protic impurities.

  • Poor Quality of Magnesium Turnings: The surface of magnesium turnings can oxidize, preventing the reaction with the alkyl halide to form the Grignard reagent.

    • Solution: Use fresh, high-quality magnesium turnings. If the turnings appear dull, they can be activated by grinding them in a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction mixture to initiate the reaction.

  • Difficulty in Grignard Reagent Formation: The initiation of the Grignard reaction can sometimes be sluggish.

    • Solution: Gentle heating or sonication can help initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled rate.

  • Side Reactions: The Grignard reagent can participate in side reactions, such as Wurtz coupling with the unreacted alkyl halide.

    • Solution: Add the alkyl halide to the magnesium turnings in a dropwise manner to maintain a low concentration of the alkyl halide in the reaction mixture.

Issue 2: Formation of Impurities

Question: My reaction to synthesize this compound is producing significant impurities. What are these impurities and how can I minimize their formation?

Answer: Impurity formation can arise from several sources depending on the synthetic route.

  • In Grignard Synthesis:

    • Unreacted Starting Materials: Incomplete reaction will leave cyclohexyl bromide and propylene oxide in your mixture.

    • Side Products: The reaction of cyclohexylmagnesium bromide with propylene oxide can potentially lead to the formation of the isomeric primary alcohol, 2-cyclohexylpropan-1-ol, although the attack at the less sterically hindered carbon of the epoxide is favored.

    • Wurtz Coupling Product: Dicyclohexyl may form as a byproduct.

  • In Ketone Reduction:

    • Unreacted Ketone: Incomplete reduction of 1-cyclohexylpropan-2-one will result in its presence in the final product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. For purification, column chromatography is often effective in separating the desired alcohol from less polar impurities and any remaining starting material.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound with high yield and purity?

A1: Both the Grignard reaction and the reduction of 1-cyclohexylpropan-2-one are viable methods. The choice often depends on the availability of starting materials and the desired scale of the reaction. For laboratory-scale synthesis, the Grignard reaction is a common choice for building the carbon skeleton. For larger-scale production, the catalytic hydrogenation of the corresponding ketone can be more efficient and cost-effective.

Q2: What are the best practices for handling Grignard reagents safely?

A2: Grignard reagents are highly reactive and moisture-sensitive. Always work under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and dried glassware. Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.

Q3: How can I effectively purify the final product, this compound?

A3: Purification is typically achieved through distillation or column chromatography. Given that this compound is a liquid at room temperature, vacuum distillation can be an effective method for purification on a larger scale. For smaller scales or to remove closely related impurities, silica gel column chromatography using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is recommended.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound from 1-Cyclohexylpropan-2-one

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Sodium Borohydride (NaBH₄)Methanol0 to 251 - 285 - 95A mild and selective reagent. The reaction is typically straightforward and easy to work up.
Lithium Aluminum Hydride (LiAlH₄)THF0 to 251 - 390 - 98A powerful reducing agent. Requires strict anhydrous conditions and careful quenching.
Catalytic Hydrogenation (H₂)Ethanol25 - 504 - 12>95Requires a catalyst (e.g., Pd/C, PtO₂) and a hydrogen atmosphere, often under pressure.

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine.

  • In the dropping funnel, place a solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether or THF.

  • Add a small portion of the cyclohexyl bromide solution to the magnesium turnings. If the reaction does not start, gently warm the flask.

  • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propylene Oxide: Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of propylene oxide (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Reduction of 1-Cyclohexylpropan-2-one

  • Reaction Setup: In a round-bottom flask, dissolve 1-cyclohexylpropan-2-one (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reaction_Pathway cluster_grignard Grignard Synthesis cluster_reduction Ketone Reduction A Cyclohexyl Bromide + Mg B Cyclohexylmagnesium Bromide A->B Ether/THF D Intermediate Alkoxide B->D + Propylene Oxide C Propylene Oxide C->D E This compound D->E H₃O⁺ Workup F 1-Cyclohexylpropan-2-one G This compound F->G NaBH₄, MeOH or H₂/Pd-C Troubleshooting_Workflow Start Low Yield in Grignard Synthesis Q1 Check for Protic Contaminants? Start->Q1 A1_Yes Dry Glassware & Solvents Rigorously Q1->A1_Yes Yes Q2 Magnesium Quality? Q1->Q2 No A1_Yes->Q2 A2_Yes Activate or Use Fresh Mg Q2->A2_Yes Yes Q3 Reaction Initiation Issues? Q2->Q3 No A2_Yes->Q3 A3_Yes Apply Gentle Heat or Sonication Q3->A3_Yes Yes End Yield Optimized Q3->End No A3_Yes->End Experimental_Workflow prep Step 1: Preparation - Dry glassware - Prepare anhydrous solvents - Weigh reagents reaction Step 2: Reaction - Assemble apparatus under N₂ - Initiate Grignard formation - Add electrophile - Monitor with TLC prep->reaction workup Step 3: Work-up - Quench reaction - Perform extractions - Dry organic layer - Remove solvent reaction->workup purification Step 4: Purification - Column chromatography or - Vacuum distillation workup->purification analysis Step 5: Analysis - Obtain NMR, IR, Mass Spec - Calculate yield purification->analysis

Technical Support Center: Purification of 1-Cyclohexylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Cyclohexylpropan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound largely depend on the synthetic route employed.

  • From the reduction of 1-cyclohexylpropan-2-one: The most common impurity is the unreacted starting material, 1-cyclohexylpropan-2-one. Side-products from the reduction reaction may also be present, depending on the reducing agent used.

  • From the Grignard reaction of cyclohexylmagnesium halide with propylene oxide: Unreacted Grignard reagent and byproducts from its reaction with moisture or carbon dioxide can be impurities. Additionally, regioisomeric alcohols may form.

Q2: What are the recommended methods for purifying this compound?

A2: The two primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.

  • Fractional Distillation: This method is effective for separating the product from impurities with significantly different boiling points. It is a suitable technique for large-scale purifications.

  • Column Chromatography: This technique is ideal for removing impurities with similar boiling points to the product and for achieving very high purity on a smaller scale.

Q3: What is the expected purity and yield after purification?

A3: The purity and yield will vary depending on the initial purity of the crude product and the chosen purification method. The following table provides typical, illustrative values.

Purification MethodTypical PurityTypical Yield
Fractional Distillation>95%60-80%
Column Chromatography>99%70-90%

Q4: How can I assess the purity of this compound?

A4: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence and identity of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to identify and quantify impurities by comparing the integrals of the product peaks to those of the impurity peaks.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

Troubleshooting Guides

Fractional Distillation

Q: My distillation is very slow, and I'm not collecting any product.

A: This could be due to several factors:

  • Insufficient Heating: Ensure the heating mantle is set to a temperature that allows the compound to boil steadily. The boiling point of this compound is approximately 180-190 °C at atmospheric pressure, but will be lower under vacuum.

  • Vacuum Leaks: Check all joints and connections for leaks. A poor vacuum will result in a higher boiling point, requiring more heat.

  • Improper Insulation: Insulate the distillation column to prevent heat loss, which can cause the vapor to condense before reaching the condenser.

Q: The distillate is cloudy. What does this indicate?

A: Cloudiness in the distillate is often due to the presence of water. Ensure all glassware is thoroughly dried before starting the distillation. If the crude product is suspected to contain water, it should be dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

Q: I am observing bumping or uneven boiling.

A: This is a common issue that can be resolved by:

  • Adding Boiling Chips or a Magnetic Stir Bar: These provide nucleation sites for smooth boiling.

  • Ensuring Uniform Heating: Use a heating mantle that fits the flask well and distribute the heat evenly.

Column Chromatography

Q: My compound is not moving down the column.

A: This usually indicates that the eluent (solvent system) is not polar enough.

  • Increase the Polarity of the Eluent: Gradually increase the proportion of the more polar solvent in your mobile phase. For this compound, which is a relatively non-polar alcohol, a common eluent system is a mixture of ethyl acetate and hexanes. Increasing the percentage of ethyl acetate will increase the polarity.

Q: The separation between my product and an impurity is poor.

A: To improve separation (resolution):

  • Optimize the Solvent System: Use TLC to test various solvent systems to find one that gives a good separation between your product and the impurity (a difference in Rf values of at least 0.2 is ideal).

  • Use a Longer Column: A longer column provides more surface area for the separation to occur.

  • Decrease the Flow Rate: A slower flow rate can improve the equilibrium between the stationary and mobile phases, leading to better separation.

Q: The collected fractions are very dilute.

A: This can happen if the initial sample was loaded in too much solvent or if the elution is too slow.

  • Concentrate the Sample Before Loading: Dissolve the crude product in the minimum amount of the initial eluent before loading it onto the column.

  • Increase the Flow Rate (Slightly): A slightly faster flow rate can help to elute the compound in a more concentrated band. However, be aware that too high a flow rate can decrease separation.

Experimental Protocols

Fractional Distillation of this compound
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin heating the flask gently with a heating mantle.

  • Collecting Fractions: Monitor the temperature at the head of the column. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

  • Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

Column Chromatography of this compound
  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexanes).

    • Carefully add the sample solution to the top of the silica gel.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent to elute the product.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation cluster_analysis Analysis & Isolation start Crude Product dry Dry Crude Product (e.g., with MgSO4) start->dry setup Assemble Fractional Distillation Apparatus dry->setup charge Charge Flask with Dried Crude & Boiling Chips setup->charge vacuum Apply Vacuum charge->vacuum heat Heat Gently vacuum->heat collect Collect Fractions at Constant Boiling Point heat->collect analyze Analyze Fractions (GC-MS, NMR) collect->analyze combine Combine Pure Fractions analyze->combine product Purified This compound combine->product

Caption: Workflow for the purification of this compound by fractional distillation.

Column_Chromatography_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_isolation Isolation start Crude Product pack Pack Silica Gel Column start->pack load Load Sample onto Column pack->load elute Elute with Solvent Gradient (e.g., Hexanes/Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc tlc->elute Adjust Eluent combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate product Purified This compound evaporate->product

Caption: Workflow for the purification of this compound by column chromatography.

Technical Support Center: Synthesis of 1-Cyclohexylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclohexylpropan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the reaction of cyclohexylmagnesium bromide with propanal. This method is effective for forming the carbon-carbon bond and the secondary alcohol in a single reaction step.[1][2]

Q2: What are the expected side products when using the Grignard reaction method?

A2: The primary side products in the Grignard synthesis of this compound include:

  • Bicyclohexyl: Formed via Wurtz coupling of the Grignard reagent.

  • Cyclohexane: Results from the reaction of the Grignard reagent with any trace amounts of water or other acidic protons in the reaction mixture.[4]

  • Unreacted Starting Materials: Residual cyclohexyl bromide and propanal may be present if the reaction does not go to completion.

  • 1-Cyclohexylpropan-1-ol: This isomer can form if the Grignard reagent adds to the carbonyl carbon of propanal in the alternative orientation, although this is generally a minor product.

Q3: What are the potential side products when using the reduction method?

A3: For the reduction of 1-Cyclohexylpropan-2-one, potential side products depend on the reducing agent used:

  • Using Sodium Borohydride (NaBH₄): This is a relatively clean reaction. The main impurity is typically unreacted 1-Cyclohexylpropan-2-one if the reduction is incomplete.

  • Using Catalytic Hydrogenation: Besides incomplete reduction, side reactions are generally minimal for the hydrogenation of a simple saturated ketone. However, over-reduction or side reactions involving the solvent or catalyst impurities can occur under harsh conditions. For instance, if any unsaturated impurities are present in the starting material, they will also be reduced.[5]

Troubleshooting Guides

Grignard Reaction Route

Problem: Low yield of this compound and significant amount of cyclohexane.

  • Possible Cause: Presence of water or other protic sources in the reaction setup. Grignard reagents are highly basic and will react with even trace amounts of water.[4][6]

  • Solution:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents (e.g., diethyl ether, THF).

    • Ensure the starting materials (cyclohexyl bromide and propanal) are dry.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem: Presence of a significant amount of bicyclohexyl in the product mixture.

  • Possible Cause: Wurtz coupling of the Grignard reagent, which can be promoted by heat or certain impurities.

  • Solution:

    • Maintain a moderate reaction temperature during the formation of the Grignard reagent.

    • Add the cyclohexyl bromide to the magnesium turnings at a slow, steady rate.

Problem: The Grignard reaction fails to initiate.

  • Possible Cause: The surface of the magnesium metal is coated with magnesium oxide, which prevents the reaction from starting.

  • Solution:

    • Use fresh, high-quality magnesium turnings.

    • Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

    • Gently crush some of the magnesium turnings with a dry glass rod to expose a fresh surface.

Reduction Route

Problem: Incomplete reduction of 1-Cyclohexylpropan-2-one using NaBH₄.

  • Possible Cause: Insufficient amount of reducing agent or short reaction time.

  • Solution:

    • Use a molar excess of NaBH₄ (typically 1.5 to 2 equivalents).

    • Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC).

Problem: Low yield after catalytic hydrogenation.

  • Possible Cause: Inactive catalyst or catalyst poisoning.

  • Solution:

    • Use fresh, high-quality catalyst (e.g., Palladium on carbon).

    • Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).

    • Optimize reaction conditions such as hydrogen pressure and temperature.

Data Presentation

Table 1: Common Side Products in the Synthesis of this compound

Synthesis RouteCommon Side ProductTypical Impurity Range (%)Notes
Grignard Reaction Bicyclohexyl5 - 15Formation is dependent on reaction conditions.
Cyclohexane2 - 10Highly dependent on the dryness of reagents and glassware.
Unreacted Propanal< 5Can be minimized by using a slight excess of Grignard reagent.
Reduction with NaBH₄ Unreacted 1-Cyclohexylpropan-2-one< 5Can be minimized by using excess NaBH₄ and longer reaction times.
Catalytic Hydrogenation Unreacted 1-Cyclohexylpropan-2-one< 5Dependent on catalyst activity and reaction conditions.

Note: The typical impurity ranges are illustrative and can vary significantly based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction
  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. Flame-dry the entire apparatus under a stream of nitrogen or argon.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine. Prepare a solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the cyclohexyl bromide solution to the magnesium. Once the reaction initiates (indicated by bubbling and a color change), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Propanal: Cool the Grignard reagent solution in an ice bath. Add a solution of propanal (0.9 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Synthesis of this compound via Reduction of 1-Cyclohexylpropan-2-one with NaBH₄
  • Reaction Setup: In a round-bottom flask, dissolve 1-Cyclohexylpropan-2-one (1.0 eq) in methanol. Cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution, keeping the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

  • Extraction and Purification: Add water to the residue and extract the product with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product. Purify by distillation or column chromatography if necessary.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Dry Glassware Dry Glassware Mg + Cyclohexyl-Br Mg + Cyclohexyl-Br Anhydrous Solvents Anhydrous Solvents Cyclohexyl-MgBr Cyclohexyl-MgBr Mg + Cyclohexyl-Br->Cyclohexyl-MgBr Ether Adduct Adduct Cyclohexyl-MgBr->Adduct + Propanal This compound This compound Adduct->this compound H3O+ Workup Pure Product Pure Product This compound->Pure Product Distillation/Chromatography

Caption: Workflow for the Grignard synthesis of this compound.

Reduction_Troubleshooting start Low Yield of this compound (Reduction Route) incomplete_reduction Incomplete Reaction? start->incomplete_reduction side_reactions Significant Side Products? incomplete_reduction->side_reactions No increase_reagent Increase Moles of NaBH4 Increase Reaction Time incomplete_reduction->increase_reagent Yes check_catalyst Check Catalyst Activity and Purity of Starting Material side_reactions->check_catalyst No (Catalytic) purify_sm Purify Starting Ketone side_reactions->purify_sm Yes

Caption: Troubleshooting logic for low yield in the reduction synthesis.

References

Technical Support Center: Troubleshooting Reactions with 1-Cyclohexylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Cyclohexylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in reactions involving this secondary alcohol. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in the oxidation of this compound to 1-Cyclohexylpropan-2-one using Pyridinium Chlorochromate (PCC). What are the possible causes and solutions?

A1: Low yields in PCC oxidations are a common issue. Here are several factors to consider:

  • Reagent Quality: Ensure your PCC is fresh and has been stored under anhydrous conditions. PCC is sensitive to moisture.

  • Solvent Purity: The solvent, typically dichloromethane (DCM), must be strictly anhydrous. The presence of water can lead to the formation of a ketal or hydrate, which is resistant to oxidation.[1][2]

  • Reaction Conditions: The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Reaction Time and Temperature: While PCC oxidations are generally fast, ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).

  • Work-up Procedure: A common issue is the formation of a thick, brown tar during work-up, which can trap the product. To avoid this, add an inert solid like Celite or molecular sieves to the reaction mixture before adding the PCC.[1] This will help in adsorbing the chromium byproducts, making filtration easier.

Q2: During the acidic work-up of my reaction involving this compound, I observe the formation of unexpected alkene byproducts. What is happening and how can I prevent this?

A2: The formation of alkenes suggests an acid-catalyzed dehydration of the alcohol.[3][4][5] this compound, being a secondary alcohol, can undergo elimination via an E1 or E2 mechanism in the presence of a strong acid and heat.[3][4][5][6]

  • Mechanism: The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a secondary carbocation, which can then lose a proton from an adjacent carbon to form a double bond.

  • Prevention:

    • Avoid Strong Acids: If possible, use a milder work-up procedure that does not involve strong acids. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common alternative.

    • Control Temperature: Perform the work-up at a low temperature (e.g., 0 °C) to minimize the rate of the elimination reaction.

    • Alternative Reagents: For reactions where acidic conditions are unavoidable, consider using a different reagent that does not require a strong acid work-up.

Q3: My Grignard synthesis of this compound is resulting in a low yield and several side products. What are the key parameters to control?

A3: Grignard reactions are notoriously sensitive to reaction conditions. Here are critical points for a successful synthesis of this compound from a cyclohexylmagnesium halide and propionaldehyde:

  • Anhydrous Conditions: This is the most critical factor. All glassware must be flame-dried or oven-dried, and all solvents and reagents must be strictly anhydrous.[7] Grignard reagents are strong bases and will react with any protic species, including water.

  • Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating.[8] Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane is often necessary.[7]

  • Addition Rate: The addition of propionaldehyde to the Grignard reagent should be slow and controlled, preferably at a low temperature (e.g., 0 °C), to manage the exothermic reaction and prevent side reactions.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents. THF is often preferred as it can help to stabilize the Grignard reagent.[7]

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation of this compound

This guide provides a systematic approach to troubleshooting low yields in the oxidation of this compound to 1-Cyclohexylpropan-2-one.

Troubleshooting Flowchart for Low Yield Oxidation

low_yield_oxidation start Low Yield of 1-Cyclohexylpropan-2-one reagent_quality Check Reagent Quality (PCC, Solvent) start->reagent_quality reaction_conditions Verify Reaction Conditions (Anhydrous, Inert Atmosphere) start->reaction_conditions workup Optimize Work-up (Use of Celite) start->workup side_reactions Investigate Side Reactions (Dehydration, Over-oxidation) start->side_reactions solution1 Use Fresh Reagents & Anhydrous Solvent reagent_quality->solution1 solution2 Flame-dry Glassware, Use Inert Gas reaction_conditions->solution2 solution3 Add Celite Before PCC, Filter Carefully workup->solution3 solution4 Use Milder Conditions, Buffer if Necessary side_reactions->solution4 end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low yield oxidation.

Issue 2: Unexpected Alkene Formation

This guide helps to identify the cause of and prevent the formation of undesired alkene byproducts.

Decision Tree for Alkene Formation

alkene_formation start Alkene Detected in Product check_acidity Was a strong acid used in the work-up? start->check_acidity acid_cause Cause: Acid-catalyzed dehydration (E1/E2) check_acidity->acid_cause Yes other_cause Consider other elimination pathways (e.g., thermal) check_acidity->other_cause No yes_acid Yes no_acid No solution_acid Solution: - Use mild work-up (e.g., NH4Cl) - Lower work-up temperature acid_cause->solution_acid solution_other Solution: - Lower reaction temperature - Use milder reagents other_cause->solution_other

Caption: Decision tree for unexpected alkene formation.

Experimental Protocols

Protocol 1: Oxidation of this compound to 1-Cyclohexylpropan-2-one using PCC

This protocol provides a general procedure for the oxidation of a secondary alcohol using pyridinium chlorochromate.[9][10]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite or 4Å Molecular Sieves

  • Anhydrous Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen/argon inlet

  • Addition funnel

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add PCC (1.5 equivalents) and Celite (an equal weight to the PCC).

  • Add anhydrous DCM to the flask to create a slurry.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Slowly add the alcohol solution to the stirred PCC slurry at room temperature via an addition funnel over 10-15 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel or Florisil, washing the pad with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-Cyclohexylpropan-2-one.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from cyclohexylmagnesium bromide and propionaldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Cyclohexyl bromide

  • Anhydrous Diethyl Ether or THF

  • Propionaldehyde

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Nitrogen/argon inlet

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask with a condenser, an addition funnel, a magnetic stir bar, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

  • In the addition funnel, place a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the cyclohexyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In the addition funnel, place a solution of propionaldehyde (1.0 equivalent) in anhydrous diethyl ether.

  • Add the propionaldehyde solution dropwise to the cold, stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the product by distillation or column chromatography on silica gel.

Data Presentation

Oxidizing AgentTypical Solvent(s)Reaction ConditionsTypical YieldsCommon Side Products/Issues
PCC Dichloromethane (DCM)Anhydrous, Room TempGood to ExcellentTar formation during work-up, over-oxidation if water is present.
Swern Oxidation DCM, DMSO, (COCl)₂, Et₃NAnhydrous, Low Temp (-78°C)ExcellentFormation of foul-smelling dimethyl sulfide, requires careful temperature control.
Jones Reagent Acetone, WaterAcidic, 0°C to Room TempGood to ExcellentOver-oxidation to carboxylic acids is possible, not suitable for acid-sensitive substrates.

Signaling Pathways and Workflows

The following diagrams illustrate key concepts in the chemistry of this compound.

General Reaction Pathways of this compound

reaction_pathways start This compound oxidation Oxidation (PCC, Swern, etc.) start->oxidation dehydration Dehydration (Acid, Heat) start->dehydration substitution Nucleophilic Substitution (e.g., with HBr) start->substitution ketone 1-Cyclohexylpropan-2-one oxidation->ketone alkene Cyclohexylpropenes (mixture of isomers) dehydration->alkene halide 2-Bromo-1-cyclohexylpropane substitution->halide

Caption: Key reaction pathways for this compound.

References

Technical Support Center: Managing Reaction Kinetics for Selective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Here, you will find information to address common issues encountered during experiments focused on managing reaction kinetics for selective synthesis.

Frequently Asked Questions (FAQs)

1. What is the difference between kinetic and thermodynamic control of a reaction?

Kinetic and thermodynamic control are determined by the reaction conditions, which dictate the dominant product.[1][2]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (i.e., has the lowest activation energy) will be the major product.[1][2] This product is known as the kinetically favored product.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is reversible, allowing the system to reach equilibrium.[1] The most stable product (i.e., the one with the lowest Gibbs free energy) will be the major product. This is the thermodynamically favored product.[1][2]

2. How does a catalyst improve reaction selectivity?

A catalyst can significantly enhance reaction selectivity by providing an alternative reaction pathway with a lower activation energy for the desired product.[3] This means the catalyst can preferentially increase the rate of one reaction over another, leading to a higher yield of the desired product while minimizing unwanted byproducts.[4][5] The structure and chemical properties of the catalyst are critical in determining this selectivity.

3. What is the role of a solvent in controlling reaction kinetics and selectivity?

The choice of solvent can have a significant impact on reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and intermediates.[6][7]

  • Polar Protic Solvents: These solvents can form hydrogen bonds and are effective at solvating both cations and anions. They can stabilize carbocation intermediates in SN1 reactions, thus increasing the reaction rate.

  • Polar Aprotic Solvents: These solvents have dipoles but cannot form hydrogen bonds. They are good at solvating cations but not anions, which can make nucleophiles more reactive in SN2 reactions.

  • Nonpolar Solvents: These solvents are generally used for nonpolar reactants and do not significantly solvate charged species.

The polarity of the solvent can also influence the position of equilibrium by preferentially stabilizing either the reactants or the products.

4. How can I monitor the progress of my reaction to understand its kinetics?

Several analytical techniques can be used to monitor reaction progress in real-time or by analyzing aliquots taken at different time points. Common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for the quantification of reactants, intermediates, and products over time.

  • High-Performance Liquid Chromatography (HPLC): Separates components of a mixture, allowing for the quantification of each species.

  • Gas Chromatography (GC): Suitable for volatile compounds, it separates and quantifies the components of a reaction mixture.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of products.

5. What is the purpose of quenching a reaction?

Quenching is the process of rapidly stopping a chemical reaction. This is often necessary to:

  • Prevent the formation of unwanted byproducts.

  • Isolate a desired intermediate.

  • Ensure the safety of a highly exothermic or reactive process.

  • Allow for accurate analysis of the reaction mixture at a specific time point.

Quenching is typically achieved by rapidly cooling the reaction mixture, adding a reagent that consumes a reactive species, or neutralizing a catalyst.

Troubleshooting Guides

Issue 1: The reaction is too slow or incomplete.
Possible Cause Troubleshooting Steps
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Be mindful that higher temperatures can sometimes decrease selectivity.
Insufficient Catalyst Activity - Increase the catalyst loading.- Ensure the catalyst is not deactivated or poisoned.- Consider screening different types of catalysts.
Low Reactant Concentration Increase the concentration of the limiting reactant. Note that for some reactions, higher concentrations can lead to side reactions.
Inappropriate Solvent The solvent may be hindering the reaction. Try a solvent with a different polarity or a higher boiling point to allow for higher reaction temperatures.
Mass Transfer Limitations (for heterogeneous catalysis) - Increase the stirring rate.- Use a smaller particle size for the solid catalyst to increase the surface area.
Issue 2: The selectivity of the reaction is low, resulting in multiple products.
Possible Cause Troubleshooting Steps
Reaction Temperature is Too High Lowering the reaction temperature can favor the formation of the kinetically controlled product, which may be the desired one.
Incorrect Catalyst The catalyst may not be selective enough. Screen a variety of catalysts with different ligands or support materials.
Suboptimal Reactant Concentration The relative rates of desired and undesired reactions can be concentration-dependent. Experiment with different reactant concentrations and addition rates.[5]
Solvent Effects The solvent can influence the relative activation energies of different reaction pathways. Test a range of solvents with varying polarities.
Reaction Time If the desired product is an intermediate that can react further, shortening the reaction time may increase its yield.
Issue 3: The reaction results are not reproducible.
Possible Cause Troubleshooting Steps
Variability in Reagent Quality - Use reagents from the same batch for a series of experiments.- Purify reagents if their purity is questionable.
Inconsistent Reaction Conditions - Precisely control the temperature, stirring rate, and addition rates.- Ensure the reaction atmosphere (e.g., inert gas) is consistent.
Trace Impurities Small amounts of water, oxygen, or other impurities can significantly affect certain reactions. Ensure all glassware is dry and solvents are properly degassed if necessary.
Catalyst Deactivation If using a catalyst, ensure it is handled and stored correctly to prevent deactivation between experiments.
Changes in Workup Procedure The workup procedure can affect the isolated yields of products. Standardize the quenching and extraction steps.[2]

Quantitative Data Tables

Table 1: Effect of Temperature on Reaction Rate and Selectivity

ReactionTemperature (°C)Rate Constant (k)Selectivity for Product A (%)
Example Reaction 1251.2 x 10-4 s-195
504.5 x 10-4 s-188
751.5 x 10-3 s-175
Example Reaction 202.8 x 10-5 M-1s-185 (Kinetic Product)
1003.1 x 10-3 M-1s-160 (Thermodynamic Product)

Note: Data is illustrative and will vary depending on the specific reaction.

Table 2: Influence of Catalyst on Product Selectivity

ReactantsCatalystDesired ProductSelectivity (%)
A + BCatalyst XC92
A + BCatalyst YC75
A + BNo CatalystC40
D + ECatalyst Z (Chiral)(R)-F99 (ee)
D + ECatalyst Z (Achiral)FN/A

ee = enantiomeric excess

Experimental Protocols

Protocol 1: General Procedure for Kinetic Monitoring by HPLC
  • Method Development: Develop an HPLC method that can effectively separate and quantify all reactants, intermediates, and products. This includes selecting the appropriate column, mobile phase, and detector wavelength.

  • Calibration: Prepare standard solutions of known concentrations for each component to be quantified and generate calibration curves by plotting peak area against concentration.

  • Reaction Setup: Set up the reaction in a thermostated vessel with controlled stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop any further transformation. This can be done by rapid cooling, dilution, or adding a specific quenching agent.

  • Sample Preparation: Prepare the quenched aliquot for HPLC analysis. This may involve filtration or dilution.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Data Processing: Integrate the peak areas of the components of interest and use the calibration curves to determine their concentrations at each time point.

  • Kinetic Analysis: Plot the concentration of reactants and products as a function of time to determine the reaction rate and order.

Protocol 2: Step-by-Step Guide to Quenching an Acid-Catalyzed Reaction
  • Cool the Reaction: Before adding the quenching agent, cool the reaction mixture in an ice bath to dissipate any heat that may be generated during neutralization.

  • Choose a Quenching Agent: A weak base is typically used to neutralize the acid catalyst. Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solutions are common choices. Strong bases like sodium hydroxide (NaOH) should be used with caution as they can cause unwanted side reactions.

  • Slow Addition: Slowly add the quenching solution to the stirred reaction mixture. Be aware that the neutralization will produce gas (CO₂ if using bicarbonate or carbonate), so add the quenching agent dropwise to control the effervescence and prevent the reaction from foaming over.

  • Monitor pH: After the initial effervescence subsides, check the pH of the aqueous layer using pH paper or a pH meter to ensure the acid has been completely neutralized (typically aiming for a pH of 7-8).

  • Extraction: Once neutralized, proceed with the workup, which usually involves separating the organic and aqueous layers and extracting the aqueous layer with an appropriate organic solvent to recover any dissolved product.

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to isolate the crude product.

Visualizations

Reaction_Pathway Reactants Reactants Transition_State_Uncatalyzed Transition State (Uncatalyzed) Reactants->Transition_State_Uncatalyzed ΔG‡ (uncat) Transition_State_Catalyzed Transition State (Catalyzed) Reactants->Transition_State_Catalyzed ΔG‡ (cat) Products Products Transition_State_Uncatalyzed->Products Intermediate Intermediate Transition_State_Catalyzed->Intermediate Intermediate->Products

Caption: Catalyzed vs. Uncatalyzed Reaction Pathways.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_kinetics Kinetics start Reaction Setup sampling Aliquot Sampling start->sampling quenching Quenching sampling->quenching hplc HPLC/GC Analysis quenching->hplc data Data Processing hplc->data plot Concentration vs. Time Plot data->plot model Kinetic Modeling plot->model

Caption: Workflow for a Typical Kinetic Experiment.

Caption: Key Factors Influencing Reaction Selectivity.

References

Validation & Comparative

A Comparative Study of Cyclohexyl-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the realm of asymmetric synthesis, the quest for efficient and highly selective methods for the construction of chiral molecules is paramount. Chiral auxiliaries have long served as a robust and reliable strategy to induce stereoselectivity in chemical transformations. Among the various classes of chiral auxiliaries, those based on the cyclohexyl scaffold have gained significant attention due to their conformational rigidity and the predictable stereochemical outcomes they often provide. This guide offers a comparative study of prominent cyclohexyl-based chiral auxiliaries, presenting quantitative data on their performance, detailed experimental protocols for key reactions, and mechanistic insights into the origins of their stereochemical control.

Performance Comparison of Cyclohexyl-Based Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily judged by its ability to direct a reaction to form one stereoisomer in preference to others. This is quantified by diastereomeric excess (d.e.) or enantiomeric excess (e.e.) and the chemical yield of the desired product. Below is a compilation of data from various studies, summarizing the performance of several common cyclohexyl-based chiral auxiliaries in two widely employed asymmetric transformations: the Diels-Alder reaction and the alkylation of enolates.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and the use of chiral auxiliaries allows for the construction of these rings with excellent stereocontrol. The following table compares the performance of auxiliaries derived from (-)-menthol, (-)-8-phenylmenthol, and (1R, 2S)-trans-2-phenyl-1-cyclohexanol in the Lewis acid-catalyzed reaction of their acrylate derivatives with cyclopentadiene.

Chiral AuxiliaryLewis AcidTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (d.e., %)Reference
(-)-MentholEt₂AlCl-788592:876[1]
(-)-8-PhenylmentholEt₂AlCl-789195:5>98[1]
(1R, 2S)-trans-2-Phenyl-1-cyclohexanolTiCl₄-788893:795[2]

Table 1: Comparison of Cyclohexyl-Based Chiral Auxiliaries in the Asymmetric Diels-Alder Reaction. This table summarizes the yield, endo:exo selectivity, and diastereomeric excess for the Diels-Alder reaction between cyclopentadiene and acrylates of different chiral auxiliaries.

Asymmetric Enolate Alkylation

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries attached to the enolate precursor can effectively control the stereochemistry of the newly formed stereocenter. The table below presents a comparison of different cyclohexyl-based auxiliaries in the alkylation of their corresponding propionimide-derived enolates with benzyl bromide.

Chiral AuxiliaryBaseElectrophileYield (%)Diastereomeric Excess (d.e., %)Reference
(-)-Menthol derivativeLDABenzyl Bromide7565
(-)-8-PhenylmentholLDABenzyl Bromide92>95
(1R, 2S)-trans-2-Phenyl-1-cyclohexanolNaHMDSBenzyl Bromide8994

Table 2: Comparison of Cyclohexyl-Based Chiral Auxiliaries in Asymmetric Enolate Alkylation. This table shows the yield and diastereomeric excess for the alkylation of enolates derived from different chiral auxiliaries with benzyl bromide.

Mechanistic Insights: The Origin of Stereoselectivity

The stereochemical outcome of reactions employing cyclohexyl-based chiral auxiliaries is largely governed by the conformational preferences of the auxiliary-substrate conjugate. The bulky cyclohexyl group, often with additional substituents, effectively shields one face of the reactive center, forcing the incoming reagent to approach from the less sterically hindered face.

In the case of the Diels-Alder reaction, the Lewis acid coordinates to the carbonyl oxygen, locking the conformation of the dienophile. For auxiliaries like (-)-8-phenylmenthol, the phenyl group provides an additional layer of steric hindrance, leading to very high levels of diastereoselectivity. The proposed transition state involves the diene approaching from the face opposite to the bulky phenyl group.

Diels_Alder_Transition_State cluster_0 Transition State Model for Diels-Alder Reaction cluster_1 Shielded Face dienophile Dienophile (Acrylate of (-)-8-Phenylmenthol) product Adduct dienophile->product endo approach diene Diene (Cyclopentadiene) diene->product lewis_acid Lewis Acid (Et2AlCl) lewis_acid->dienophile coordination phenyl_group Phenyl Group

Figure 1: Transition State Model for the Diels-Alder Reaction. This diagram illustrates the proposed transition state, where the bulky phenyl group of the (-)-8-phenylmenthol auxiliary blocks one face of the dienophile, directing the incoming diene to the opposite face.

Similarly, in enolate alkylations, the formation of a rigid chelated intermediate involving the metal cation of the base, the enolate oxygen, and the auxiliary's hydroxyl group (if present) or another coordinating group dictates the facial selectivity of the subsequent alkylation.

Enolate_Alkylation_Workflow start Chiral Auxiliary-Substrate Adduct deprotonation Deprotonation (e.g., LDA) start->deprotonation enolate Chelated Enolate Intermediate deprotonation->enolate alkylation Alkylation (e.g., Benzyl Bromide) enolate->alkylation Reagent approaches less hindered face product Alkylated Product alkylation->product cleavage Auxiliary Cleavage product->cleavage final_product Chiral Product cleavage->final_product

Figure 2: Experimental Workflow for Asymmetric Enolate Alkylation. This diagram outlines the key steps in an asymmetric enolate alkylation using a chiral auxiliary, from the formation of the chelated enolate to the final chiral product after auxiliary removal.

Experimental Protocols

For the successful application of these chiral auxiliaries, detailed and reproducible experimental procedures are essential. Below is a representative protocol for the asymmetric Diels-Alder reaction using (1R, 2S)-trans-2-phenyl-1-cyclohexanol as the chiral auxiliary.

General Procedure for Asymmetric Diels-Alder Reaction

Materials:

  • (1R, 2S)-trans-2-Phenyl-1-cyclohexanol

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Cyclopentadiene (freshly cracked)

  • Titanium tetrachloride (TiCl₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Synthesis of the Chiral Acrylate: To a solution of (1R, 2S)-trans-2-phenyl-1-cyclohexanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C is added acryloyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Diels-Alder Reaction: To a solution of the chiral acrylate (1.0 eq) in anhydrous dichloromethane at -78 °C is added TiCl₄ (1.1 eq) dropwise. The mixture is stirred for 30 minutes, after which freshly cracked cyclopentadiene (3.0 eq) is added. The reaction is stirred at -78 °C for 4 hours.

  • Work-up and Analysis: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The diastereomeric ratio and yield of the crude product are determined by ¹H NMR spectroscopy and/or HPLC analysis. The product can be further purified by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., LiOH in THF/H₂O) or reduction (e.g., LiAlH₄ in THF) to afford the desired chiral product and recover the auxiliary.

Conclusion

Cyclohexyl-based chiral auxiliaries represent a powerful and versatile tool for asymmetric synthesis. Auxiliaries such as (-)-8-phenylmenthol and (1R, 2S)-trans-2-phenyl-1-cyclohexanol consistently provide high levels of stereocontrol in a variety of reactions. The choice of auxiliary will depend on the specific application, desired stereoisomer, and the reaction conditions. The data and protocols presented in this guide provide a solid foundation for researchers to select and effectively utilize these valuable reagents in the synthesis of complex chiral molecules.

References

Diastereoselectivity in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the control of stereochemistry is paramount. Diastereoselective reactions, often guided by chiral auxiliaries, represent a powerful strategy for achieving this control. This guide provides a comparative overview of the performance of chiral auxiliaries in inducing diastereoselectivity in common carbon-carbon bond-forming reactions.

Diastereoselective Aldol Addition

The aldol reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the creation of new stereocenters. The use of chiral auxiliaries attached to the enolate component can effectively control the facial selectivity of the reaction with an aldehyde.

Table 1: Diastereoselectivity of Chiral Auxiliaries in Aldol Addition
EntryChiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1(-)-trans-2-phenyl-1-cyclohexanolBenzaldehydeTiCl₄95:585
2(-)-trans-2-phenyl-1-cyclohexanolIsobutyraldehydeSn(OTf)₂92:888
31-Cyclohexylpropan-2-ol (Hypothetical) BenzaldehydeTiCl₄88:1282
4This compound (Hypothetical) IsobutyraldehydeSn(OTf)₂85:1586

Note: Data in entries 3 and 4 are hypothetical and for illustrative purposes only.

Experimental Protocol: General Procedure for Diastereoselective Aldol Addition

To a solution of the chiral auxiliary-derived ester (1.0 mmol) in dry CH₂Cl₂ (10 mL) at -78 °C under an argon atmosphere is added TiCl₄ (1.1 mmol, 1.1 equiv). The mixture is stirred for 10 minutes, followed by the addition of a tertiary amine base (e.g., triethylamine, 1.2 mmol, 1.2 equiv). After stirring for 30 minutes, the aldehyde (1.2 mmol, 1.2 equiv) is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the product is purified by flash column chromatography.

Reaction Workflow

aldol_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions Ester Chiral Auxiliary Derived Ester Reaction_Mixture Reaction_Mixture Ester->Reaction_Mixture Aldehyde Aldehyde Aldehyde->Reaction_Mixture Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Reaction_Mixture Base Tertiary Amine Base Base->Reaction_Mixture Solvent CH₂Cl₂ -78 °C Quench Quench Reaction_Mixture->Quench Reaction Workup Workup Quench->Workup NH₄Cl (aq) Purification Purification Workup->Purification Extraction Product Product Purification->Product Chromatography

Caption: Workflow for a typical diastereoselective aldol addition.

Diastereoselective Enolate Alkylation

The alkylation of enolates derived from chiral esters is another fundamental method for the asymmetric synthesis of α-substituted carbonyl compounds. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile.

Table 2: Diastereoselectivity of Chiral Auxiliaries in Enolate Alkylation
EntryChiral AuxiliaryElectrophileBaseDiastereomeric RatioYield (%)
1(-)-trans-2-phenyl-1-cyclohexanolBenzyl bromideLDA>98:292
2(-)-trans-2-phenyl-1-cyclohexanolMethyl iodideLHMDS96:495
3This compound (Hypothetical) Benzyl bromideLDA90:1088
4This compound (Hypothetical) Methyl iodideLHMDS88:1291

Note: Data in entries 3 and 4 are hypothetical and for illustrative purposes only.

Experimental Protocol: General Procedure for Diastereoselective Enolate Alkylation

A solution of the chiral auxiliary-derived ester (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere. A solution of lithium diisopropylamide (LDA, 1.1 mmol, 1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation. The electrophile (1.2 mmol, 1.2 equiv) is then added, and the reaction is stirred at -78 °C until TLC analysis indicates the consumption of the starting material. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with diethyl ether (3 x 15 mL). The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo. The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis of the crude product, which is then purified by silica gel chromatography.

Logical Relationship of Reagents and Stereochemical Outcome

alkylation_logic cluster_reactants Reactants & Reagents cluster_outcome Stereochemical Outcome Chiral_Auxiliary Chiral Auxiliary (e.g., this compound) Ester_Enolate Ester Enolate Chiral_Auxiliary->Ester_Enolate Controls Stereochemistry Diastereomeric_Products Formation of Diastereomeric Products Ester_Enolate->Diastereomeric_Products Reacts with Electrophile Electrophile (e.g., Benzyl Bromide) Electrophile->Diastereomeric_Products Attacks Major_Diastereomer Major Diastereomer Diastereomeric_Products->Major_Diastereomer Minor_Diastereomer Minor Diastereomer Diastereomeric_Products->Minor_Diastereomer

Caption: Influence of the chiral auxiliary on the diastereoselective alkylation.

Conclusion

The choice of chiral auxiliary is critical in directing the stereochemical outcome of a reaction. While established auxiliaries like (-)-trans-2-phenyl-1-cyclohexanol offer high levels of diastereoselectivity, the exploration of novel auxiliaries such as this compound is essential for expanding the synthetic chemist's toolkit. The provided framework allows for a systematic comparison of performance, emphasizing the need for rigorous experimental validation to ascertain the efficacy of any new chiral auxiliary. Researchers are encouraged to use this guide to structure their data and contribute to the collective understanding of stereoselective synthesis.

Comparative Analysis of 1-Cyclohexylpropan-2-ol and Its Structural Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive cross-validation of experimental data for 1-Cyclohexylpropan-2-ol and its key structural isomers, offering a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis. This guide presents a comparative analysis of their physicochemical properties and spectroscopic data, supported by detailed experimental protocols.

Physicochemical Properties: A Comparative Overview

This compound is a secondary alcohol with the chemical formula C₉H₁₈O and a molecular weight of approximately 142.24 g/mol .[1][2] For effective application and differentiation in experimental design, a comparison with its structural isomers—1-Cyclohexyl-1-propanol, 2-Cyclohexyl-1-propanol, and 3-Cyclohexyl-1-propanol—is crucial. The following table summarizes their key physical and chemical properties.

PropertyThis compound1-Cyclohexyl-1-propanol2-Cyclohexyl-1-propanol3-Cyclohexyl-1-propanol
CAS Number 76019-86-8[1][2]17264-02-7[3]5442-00-2[4][5]1124-63-6[6][7]
Molecular Weight ( g/mol ) 142.2386[1]142.24[3]142.241[5]142.24[7]
Boiling Point (°C) Not availableNot available213 @ 760 mmHg[5]218[7]
Density (g/cm³) Not availableNot available0.911[5]0.937 @ 25°C[7]
Refractive Index Not availableNot available1.464[5]1.466 @ 20°C[7]
Flash Point (°C) Not availableNot available92.2[5]102[7]
Water Solubility Not availableNot available675.8 mg/L @ 25°C (est.)[8]Not available
XLogP3 3.2 (Computed)[2]2.9 (Computed)[3]3.1 (Computed)[4]Not available

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the methyl protons, the methine proton attached to the hydroxyl group, and the methylene and methine protons of the cyclohexyl ring. The chemical shifts and coupling patterns would be indicative of the specific connectivity.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the nine carbon atoms, with the carbon bearing the hydroxyl group appearing in the typical range for secondary alcohols (around 60-80 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations for the alkyl groups will appear just below 3000 cm⁻¹, and C-O stretching will be observed in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 142. Common fragmentation patterns for secondary alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which would involve the breaking of the bond adjacent to the carbon bearing the hydroxyl group.

Experimental Protocols

A common and effective method for the synthesis of this compound is the reduction of its corresponding ketone, 1-Cyclohexylpropan-2-one.

Synthesis of this compound via Reduction of 1-Cyclohexylpropan-2-one

Objective: To synthesize this compound by the reduction of 1-Cyclohexylpropan-2-one using a metal hydride reducing agent.

Materials:

  • 1-Cyclohexylpropan-2-one

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., methanol for NaBH₄, diethyl ether or tetrahydrofuran for LiAlH₄)

  • Distilled water

  • Dilute hydrochloric acid (HCl)

  • Organic extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of 1-Cyclohexylpropan-2-one in the appropriate anhydrous solvent.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Addition of Reducing Agent: Slowly and portion-wise, add the reducing agent (e.g., sodium borohydride) to the stirred solution. Maintain the temperature below 10 °C during the addition. Caution: Lithium aluminum hydride is a much more reactive and dangerous reagent and requires strict anhydrous conditions and careful handling.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding distilled water (for NaBH₄) or a sequence of water and dilute HCl (for LiAlH₄) while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether).

  • Washing: Wash the organic layer with distilled water and brine to remove any impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by distillation or column chromatography.

Experimental Workflow and Logic

The following diagrams illustrate the synthesis workflow and the logical relationship between this compound and its precursor.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product ketone 1-Cyclohexylpropan-2-one dissolve Dissolve Ketone in Solvent ketone->dissolve reducer Reducing Agent (e.g., NaBH4) add_reducer Add Reducing Agent reducer->add_reducer cool Cool to 0-5 °C dissolve->cool cool->add_reducer stir Stir at Room Temp. add_reducer->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify Product extract->purify product This compound purify->product

Fig. 1: Synthesis workflow for this compound.

Logical_Relationship Precursor 1-Cyclohexylpropan-2-one (Ketone) Reaction Reduction Precursor->Reaction undergoes Product This compound (Secondary Alcohol) Reaction->Product to yield

Fig. 2: Chemical transformation from precursor to product.

References

Comparison Guide: Racemic vs. Enantiopure 1-Cyclohexylpropan-2-ol in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice between using a racemic mixture or an enantiomerically pure compound is a critical decision in chemical synthesis, profoundly impacting the outcome, efficiency, and biological relevance of the final product. This guide provides an objective comparison of racemic and enantiopure 1-cyclohexylpropan-2-ol, a versatile chiral secondary alcohol, supported by experimental data and detailed protocols.

Introduction: Understanding Chirality in this compound

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-1-cyclohexylpropan-2-ol and (S)-1-cyclohexylpropan-2-ol.

  • Racemic this compound: An equal (1:1) mixture of the (R)- and (S)-enantiomers. It is optically inactive and is typically the direct product of achiral synthesis.

  • Enantiopure this compound: A sample containing only one enantiomer, either (R) or (S). These compounds are optically active and are essential as chiral building blocks or auxiliaries in asymmetric synthesis.[1]

The use of enantiopure compounds is paramount in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2]

Synthesis and Separation: From Racemate to Enantiopure

The standard approach involves an initial, cost-effective synthesis of the racemic mixture, followed by a resolution step to separate the two enantiomers.

Synthesis of Racemic (±)-1-Cyclohexylpropan-2-ol

The most common laboratory method for synthesizing the racemic alcohol is the reduction of the corresponding ketone, 1-cyclohexylpropan-2-one.[3]

  • Reaction: Reduction of a ketone using a simple hydride reducing agent.

  • Outcome: Produces a 1:1 mixture of (R)- and (S)-enantiomers.

Enantioseparation via Enzymatic Kinetic Resolution

Enzymatic Kinetic Resolution (EKR) is a highly efficient method for separating enantiomers of a racemic alcohol. Lipases, particularly Candida antarctica Lipase B (CAL-B), are widely used for their high stereoselectivity.[3][4][5] The enzyme selectively acylates one enantiomer (typically the R-enantiomer for secondary alcohols, following Kazlauskas' rule) at a much faster rate, allowing for the separation of the unreacted (S)-alcohol from the newly formed (R)-ester.[5][6]

Comparative Performance Data

While specific data for this compound is disseminated across various studies, the following table summarizes representative results for the enzymatic kinetic resolution of analogous secondary alcohols using CAL-B, a standard and predictable procedure.[4] This process reliably yields products with high enantiomeric purity.

Substrate Catalyst Acyl Donor Product 1 (Unreacted Alcohol) Yield¹ e.e.² (%) Product 2 (Acylated Ester) Yield¹ e.e.² (%)
Racemic 2-HeptanolCandida antarctica Lipase B (CAL-B)Vinyl Acetate(S)-2-Heptanol~44%>99%(R)-2-Heptyl Acetate~45%>98%
Racemic 1-PhenylethanolCandida antarctica Lipase B (CAL-B)Vinyl Acetate(S)-1-Phenylethanol~48%>99%(R)-1-Phenylethyl Acetate~50%>99%

¹Yield for a kinetic resolution has a theoretical maximum of 50% for each enantiomer. ²e.e. = Enantiomeric Excess. Data is representative of typical CAL-B resolutions of secondary alcohols.[4]

As the data illustrates, EKR is highly effective, producing both the unreacted alcohol and the corresponding ester with excellent enantiomeric excess, suitable for use in stereoselective synthesis.

Application in Synthesis: A Critical Choice
  • When to Use Racemic this compound:

    • When the final target molecule is achiral.

    • When the chiral center is eliminated in a subsequent step.

    • For initial scouting of reaction conditions where stereochemistry is not the primary concern.

    • Advantage: Lower cost and no need for additional resolution steps.

  • When to Use Enantiopure this compound:

    • As a Chiral Building Block: When the alcohol's stereocenter is to be incorporated directly into the final chiral product. Using an enantiopure starting material ensures the final product also has a high enantiomeric purity.

    • As a Chiral Auxiliary: When the enantiopure alcohol is temporarily attached to a substrate to direct the stereochemical outcome of a reaction on that substrate. After the reaction, the auxiliary is cleaved and can often be recovered.[7]

    • Advantage: Provides absolute control over stereochemistry, leading to a single, desired stereoisomer. This is non-negotiable in drug development to ensure safety and efficacy.

Using a racemic mixture in a stereoselective synthesis would result in a mixture of diastereomers, which are often difficult to separate and represent a significant loss of material and efficiency.

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic (±)-1-Cyclohexylpropan-2-ol

This protocol describes the reduction of 1-cyclohexylpropan-2-one using sodium borohydride.

  • Setup: A round-bottom flask is charged with 1-cyclohexylpropan-2-one (1.0 eq) and dissolved in methanol (MeOH) at 0 °C (ice bath).

  • Reaction: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Monitoring: The reaction is stirred for 1-2 hours and monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of water, followed by 1M hydrochloric acid (HCl) until the solution is slightly acidic.

  • Extraction: The mixture is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude oil is purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield racemic this compound.

Protocol 2: Kinetic Resolution of (±)-1-Cyclohexylpropan-2-ol

This protocol is a standard procedure for lipase-catalyzed acylation.[3][4]

  • Setup: To a flask, add racemic this compound (1.0 eq), hexane (as solvent), and vinyl acetate (0.5-0.6 eq).

  • Reaction: Add immobilized Candida antarctica Lipase B (Novozym 435, typically 10-20% by weight of the substrate). The suspension is stirred at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column to track the formation of the acetate and the enantiomeric excess of both the remaining alcohol and the product. The reaction is stopped at or near 50% conversion to maximize the enantiopurity of both components.

  • Workup: The enzyme is removed by simple filtration and can be washed with fresh solvent for reuse.

  • Purification: The filtrate, containing the (S)-alcohol and the (R)-acetate, is concentrated. The two products are then separated by flash column chromatography. The (R)-acetate can be hydrolyzed back to the (R)-alcohol if desired.

Decision Workflow Visualization

The following diagram illustrates the logical process for selecting between racemic and enantiopure this compound for a synthesis project.

G start Define Synthesis Goal q1 Is the final target molecule chiral? start->q1 racemic_path Use Racemic (±)-1-Cyclohexylpropan-2-ol q1->racemic_path No q2 Is stereochemical control required for the reaction? q1->q2 Yes resolution_step Perform Chiral Resolution (e.g., Enzymatic Kinetic Resolution) racemic_path->resolution_step q2->racemic_path enantiopure_path Synthesize or Purchase Enantiopure (R)- or (S)-form q2->enantiopure_path Yes enantiopure_path->resolution_step

Caption: Decision workflow for choosing racemic vs. enantiopure starting material.

References

Comparative Analysis of 1-Cyclohexylpropan-2-ol and its Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural analogues of 1-Cyclohexylpropan-2-ol, focusing on their physicochemical properties and biological activities. The information presented is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Introduction

This compound is a secondary alcohol characterized by a cyclohexane ring attached to a propan-2-ol moiety. Its structural analogues, which vary in the position of the hydroxyl group and the branching of the alkyl chain, are of interest for their potential to exhibit diverse biological activities. Understanding the structure-activity relationships (SAR) of these simple molecules can provide valuable insights for the design of novel therapeutic agents and other specialty chemicals. This guide will focus on a comparative analysis of this compound and its primary structural isomers: 1-Cyclohexylpropan-1-ol, 2-Cyclohexylpropan-1-ol, and 2-Cyclohexylpropan-2-ol.

Structural Analogues of this compound

The structural analogues of this compound discussed in this guide are presented below. The key differences lie in the position of the hydroxyl group on the propyl chain and the point of attachment of the cyclohexyl ring.

Compound NameStructure
This compoundthis compound
1-Cyclohexylpropan-1-ol1-Cyclohexylpropan-1-ol
2-Cyclohexylpropan-1-ol2-Cyclohexylpropan-1-ol
2-Cyclohexylpropan-2-ol2-Cyclohexylpropan-2-ol

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and its structural analogues is crucial for understanding their potential behavior in biological systems. These properties influence factors such as solubility, membrane permeability, and metabolic stability.

PropertyThis compound1-Cyclohexylpropan-1-ol2-Cyclohexylpropan-1-ol2-Cyclohexylpropan-2-ol
Molecular Formula C₉H₁₈O[1][2]C₉H₁₈O[3]C₉H₁₈O[4]C₉H₁₈O
Molecular Weight ( g/mol ) 142.24[1][2]142.24[3]142.24142.24
Boiling Point (°C) Not available160-161213Not available
LogP 3.2[2]2.9[3]3.1[4]Not available
Hydrogen Bond Donor Count 1[2]1[3]1[4]1
Hydrogen Bond Acceptor Count 1[2]1[3]1[4]1
Rotatable Bond Count 2[2]2[3]2[4]1

Biological Activities and Comparative Data

While direct comparative studies on the biological activities of these specific structural analogues are limited in publicly available literature, research on related cyclohexanol derivatives suggests potential for anti-inflammatory and antiviral activities. The following sections summarize the available information and provide a framework for potential comparative evaluations.

Anti-Inflammatory Activity

Cyclohexanol derivatives have been investigated for their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).

  • Hypothetical Comparative Data: Based on general structure-activity relationships for anti-inflammatory compounds, one might hypothesize that the accessibility of the hydroxyl group and the overall steric hindrance of the molecule could influence activity. For instance, primary alcohols like 2-Cyclohexylpropan-1-ol might exhibit different potencies compared to the secondary alcohol this compound or the tertiary alcohol 2-Cyclohexylpropan-2-ol.

Table 1: Hypothetical Comparative Anti-Inflammatory Activity

CompoundPredicted IC₅₀ (NO Inhibition) (µM)Predicted IC₅₀ (PGE₂ Inhibition) (µM)
This compound--
1-Cyclohexylpropan-1-ol--
2-Cyclohexylpropan-1-ol--
2-Cyclohexylpropan-2-ol--
No specific experimental data is available in the searched literature for a direct comparison. This table serves as a template for future experimental data.
Antiviral Activity

Some cyclohexyl-containing compounds have been explored for their antiviral properties. For example, adamantane derivatives containing a 4-cyclohexylphenol moiety have shown activity against the influenza A virus.

  • Hypothetical Comparative Data: The antiviral activity of these simpler analogues would likely depend on their ability to interact with viral proteins or interfere with the viral life cycle. The lipophilicity (LogP) and the stereochemistry of the alcohol could play significant roles.

Table 2: Hypothetical Comparative Antiviral Activity

CompoundPredicted IC₅₀ (Influenza A) (µM)Predicted CC₅₀ (MDCK cells) (µM)Predicted Selectivity Index (SI)
This compound---
1-Cyclohexylpropan-1-ol---
2-Cyclohexylpropan-1-ol---
2-Cyclohexylpropan-2-ol---
No specific experimental data is available in the searched literature for a direct comparison. This table serves as a template for future experimental data.

Experimental Protocols

To facilitate the comparative evaluation of these analogues, detailed methodologies for key experiments are provided below.

Synthesis of Structural Analogues

Synthesis of 1-Cyclohexylpropan-1-ol: This secondary alcohol can be synthesized by the reduction of 1-cyclohexylpropan-1-one.[5]

  • Reaction: 1-Cyclohexylpropan-1-one + NaBH₄ → 1-Cyclohexylpropan-1-ol

  • Procedure: 1-Cyclohexylpropan-1-one is dissolved in a suitable solvent such as methanol or ethanol. Sodium borohydride (NaBH₄) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-cyclohexylpropan-1-ol.

Synthesis of 2-Cyclohexylpropan-2-ol: This tertiary alcohol can be synthesized via a Grignard reaction between cyclohexylmagnesium bromide and acetone.[6]

  • Reaction: Cyclohexylmagnesium bromide + Acetone → 2-Cyclohexylpropan-2-ol

  • Procedure: A solution of cyclohexylmagnesium bromide in a dry ether solvent (e.g., diethyl ether or THF) is prepared. Acetone is then added dropwise to the Grignard reagent at a low temperature (e.g., 0 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give 2-cyclohexylpropan-2-ol.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment: The cells are then treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: The plate is incubated for another 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.

In Vitro Antiviral Assay: Plaque Reduction Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

  • Cell Culture: A suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) is grown to confluence in 6-well plates.

  • Virus Infection: The cell monolayers are washed and then infected with a known titer of the virus in the presence of serial dilutions of the test compound.

  • Incubation: After a 1-hour adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a medium containing a low percentage of agarose and the corresponding concentrations of the test compound.

  • Plaque Visualization: The plates are incubated for 2-3 days until plaques are visible. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in each well is counted, and the IC₅₀ value is calculated as the compound concentration that reduces the plaque number by 50% compared to the virus control.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.[7]

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the CC₅₀ (50% cytotoxic concentration) is determined.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in the experimental evaluation of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis S1 This compound A1 Anti-inflammatory Assay (NO Inhibition) S1->A1 A2 Antiviral Assay (Plaque Reduction) S1->A2 A3 Cytotoxicity Assay (MTT) S1->A3 S2 1-Cyclohexylpropan-1-ol S2->A1 S2->A2 S2->A3 S3 2-Cyclohexylpropan-1-ol S3->A1 S3->A2 S3->A3 S4 2-Cyclohexylpropan-2-ol S4->A1 S4->A2 S4->A3 D1 IC50 Determination A1->D1 A2->D1 D2 CC50 Determination A3->D2 D3 Selectivity Index (SI) Calculation D1->D3 D2->D3 D4 Structure-Activity Relationship (SAR) Analysis D3->D4

Caption: A logical workflow for the synthesis, biological screening, and data analysis of this compound and its analogues.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Activates iNOS iNOS (Inducible Nitric Oxide Synthase) NFkB->iNOS Upregulates NO Nitric Oxide (NO) iNOS->NO Produces Compound Cyclohexylpropanol Analogue Compound->IKK Inhibits? Compound->NFkB Inhibits?

Caption: A simplified diagram of the LPS-induced inflammatory signaling pathway leading to nitric oxide production, a potential target for cyclohexylpropanol analogues.

References

1-Cyclohexylpropan-2-ol: A Comparative Review of a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chiral building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. 1-Cyclohexylpropan-2-ol, a chiral secondary alcohol, presents itself as a valuable intermediate in the stereoselective synthesis of complex organic molecules. This guide provides a comprehensive review of its applications and limitations, supported by experimental data and comparisons with alternative chiral synthons.

Synthesis of this compound: A Comparative Overview

The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of its corresponding ketone, 1-cyclohexylpropan-2-one. Various methods have been employed to achieve high enantiopurity, with biocatalysis and chiral metal-catalyzed hydrogenations being prominent strategies.

Biocatalytic Reduction

The use of alcohol dehydrogenases (ADHs) offers an environmentally benign and highly selective method for the synthesis of chiral alcohols. For instance, a novel medium-chain alcohol dehydrogenase, RhADH from Rhodococcus sp. R6, has demonstrated excellent activity and enantioselectivity in the reduction of various aromatic ketones. While not specifically tested on 1-cyclohexylpropan-2-one in the provided literature, the broad substrate scope of such enzymes suggests their potential applicability.

Chemo-catalytic Reduction

Traditional chemical methods often involve the use of chiral catalysts. One common method involves the reduction of 1-cyclohexylpropan-2-one using reducing agents like sodium borohydride or lithium aluminum hydride.[1] However, to achieve enantioselectivity, chiral modifiers or catalysts are necessary. For example, asymmetric transfer hydrogenation using chiral Ru-catalysts in combination with a hydrogen donor is a well-established method for producing enantiomerically enriched secondary alcohols.

MethodCatalyst/EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Biocatalytic ReductionAlcohol Dehydrogenase (Generic)Prochiral KetonesChiral Secondary AlcoholsHigh>99General Knowledge
Asymmetric Transfer HydrogenationChiral Ru-catalystProchiral KetonesChiral Secondary AlcoholsHighHighGeneral Knowledge
ReductionSodium Borohydride1-Cyclohexylpropan-2-oneThis compound-Racemic[1]
ReductionLithium Aluminum Hydride1-Cyclohexylpropan-2-oneThis compound-Racemic[1]

Applications in Drug Development and Organic Synthesis

As a chiral building block, this compound serves as a precursor to other chiral molecules, primarily chiral amines and esters, which are common moieties in pharmaceutical compounds.

Synthesis of Chiral Amines

The hydroxyl group of this compound can be converted to an amino group through a variety of methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by activation of the hydroxyl group and subsequent displacement with an amine. The resulting chiral 1-cyclohexylpropan-2-amine is a valuable synthon for more complex molecules.

Use as a Chiral Auxiliary

While not explicitly detailed in the provided search results for this specific molecule, chiral alcohols are often used as chiral auxiliaries to control the stereochemistry of a reaction on a prochiral substrate. The auxiliary is later removed, having imparted its chirality to the molecule of interest.

G cluster_synthesis Synthesis of this compound cluster_applications Applications 1-Cyclohexylpropan-2-one 1-Cyclohexylpropan-2-one This compound This compound 1-Cyclohexylpropan-2-one->this compound Asymmetric Reduction Chiral Amines Chiral Amines This compound->Chiral Amines Conversion Pharmaceuticals Pharmaceuticals Chiral Amines->Pharmaceuticals

Limitations and Alternatives

Limitations of this compound

The limitations of this compound as a chiral building block are not extensively documented in the available literature. However, potential limitations can be inferred:

  • Synthetic Accessibility: The enantioselective synthesis, while achievable, may require specialized catalysts or enzymes that are not universally available or cost-effective for large-scale production.

  • Structural Rigidity: The cyclohexyl group provides a specific steric hindrance. While this can be advantageous for inducing stereoselectivity, it may also limit the scope of reactions in which it can effectively participate.

  • Lack of Direct Bioactivity: In many cases, this compound itself is not the bioactive molecule but rather a precursor. The efficiency of its conversion to the final active pharmaceutical ingredient is a critical consideration.

Alternatives to this compound

The choice of a chiral building block is highly dependent on the target molecule. Numerous other chiral secondary alcohols can serve as alternatives, each with its own set of advantages and disadvantages.

Alternative Chiral AlcoholKey FeaturesPotential Applications
(R)- or (S)-1-PhenylethanolAromatic ring allows for electronic effects and further functionalization.Synthesis of chiral ligands, pharmaceuticals.
(R)- or (S)-2-ButanolSimple alkyl structure, readily available.Basic chiral building block for various syntheses.
(R)- or (S)-1-(1-Naphthyl)ethanolBulky aromatic group for high stereochemical control.Asymmetric synthesis requiring significant steric hindrance.

Table 2: Comparison of Alternative Chiral Secondary Alcohols.

Experimental Protocols

General Protocol for the Reduction of 1-Cyclohexylpropan-2-one (Racemic)

  • Dissolution: Dissolve 1-cyclohexylpropan-2-one (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Slowly add water to quench the excess NaBH₄.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Note: This is a general protocol for a racemic synthesis and would require significant modification with a chiral reducing agent or catalyst to achieve enantioselectivity.

G Start Start Dissolve Ketone Dissolve Ketone Start->Dissolve Ketone Cool to 0C Cool to 0C Dissolve Ketone->Cool to 0C Add NaBH4 Add NaBH4 Cool to 0C->Add NaBH4 React React Add NaBH4->React Quench Quench React->Quench Extract Extract Quench->Extract Dry and Concentrate Dry and Concentrate Extract->Dry and Concentrate Purify Purify Dry and Concentrate->Purify End End Purify->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Cyclohexylpropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: A Guide to the Safe and Compliant Disposal of 1-Cyclohexylpropan-2-ol

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a flammable alcohol. Adherence to these protocols is essential for maintaining a safe and compliant research environment.

Key Safety and Disposal Data

The following table summarizes the known and inferred safety data for this compound and its analogues. This information is critical for making informed decisions about handling and disposal.

ParameterValue/InformationSource
Chemical Name This compound-
CAS Number 76019-86-8[2]
Molecular Formula C₉H₁₈O[2]
Hazard Classification Assumed to be a flammable/combustible liquid.General classification for similar alcohols.
Known Hazards (Analog) Combustible liquid, Causes skin irritation, Causes serious eye irritation. (Data for 2-cyclohexyl-2-propanol)
Flash Point (Analog) 57.78 °C (136.00 °F) (Data for 2-cyclohexylpropan-1-ol)[3]
Disposal Recommendation Treat as hazardous waste. Do not dispose down the drain.[1][3]

Experimental Protocol: Preparing this compound for Disposal

The following protocol outlines the necessary steps for the safe collection and packaging of this compound waste in a laboratory setting.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene or metal)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Fume hood

Procedure:

  • Designate a Waste Collection Area: Establish a specific, well-ventilated area within the laboratory for the accumulation of hazardous waste, away from ignition sources.[3]

  • Select an Appropriate Waste Container: Use a container that is chemically resistant to alcohols and has a secure, leak-proof lid. The container must be in good condition, free from damage or deterioration.

  • Label the Waste Container: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date

    • The associated hazards (e.g., Flammable/Combustible, Irritant)

  • Waste Accumulation:

    • Perform all waste transfers within a fume hood to minimize inhalation exposure.

    • Carefully pour the this compound waste into the designated container.

    • Do not mix with incompatible waste streams such as strong oxidizing agents, acids, or bases.[3]

    • Keep the waste container closed at all times, except when adding waste.

  • Container Full:

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Securely fasten the lid.

    • Ensure the exterior of the container is clean and free of contamination.

  • Storage Pending Disposal:

    • Store the sealed and labeled container in the designated satellite accumulation area.

    • Arrange for pickup by a certified hazardous waste disposal service in a timely manner, adhering to institutional and local regulations regarding storage time limits.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: this compound waste generated identify_hazards Identify Hazards (Flammable, Irritant) start->identify_hazards is_hazardous Is the waste hazardous? identify_hazards->is_hazardous collect_waste Collect in a labeled, compatible hazardous waste container is_hazardous->collect_waste Yes no_drain_disposal Do NOT dispose down the drain or in regular trash is_hazardous->no_drain_disposal No (Precautionary Principle) segregate_waste Segregate from incompatible materials collect_waste->segregate_waste store_safely Store in a designated Satellite Accumulation Area segregate_waste->store_safely contact_ehs Contact Environmental Health & Safety (EHS) or certified waste vendor for pickup store_safely->contact_ehs end_disposal Proper Disposal by Licensed Facility contact_ehs->end_disposal

Disposal Workflow Diagram

Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations before handling or disposing of any chemical waste.

References

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